molecular formula C24H29FN2O3 B12364015 SYB4

SYB4

Numéro de catalogue: B12364015
Poids moléculaire: 412.5 g/mol
Clé InChI: FQRMRJCGVYXTBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SYB4 is a useful research compound. Its molecular formula is C24H29FN2O3 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H29FN2O3

Poids moléculaire

412.5 g/mol

Nom IUPAC

1-[4-(5,6-dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole

InChI

InChI=1S/C24H29FN2O3/c1-28-23-14-18-16-26(17-19(18)15-24(23)29-2)10-3-4-11-27-12-8-20-21(27)6-5-7-22(20)30-13-9-25/h5-8,12,14-15H,3-4,9-11,13,16-17H2,1-2H3

Clé InChI

FQRMRJCGVYXTBW-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2CN(CC2=C1)CCCCN3C=CC4=C3C=CC=C4OCCF)OC

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to SY4b: A Novel Rifamycin Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SY4b, a novel rifamycin analogue. The user's initial query for "SYB4" has been identified as a likely typographical error for SY4b, a compound isolated from the desert actinomycete Actinomadura sp. TRM71106. This guide details the chemical structure, physicochemical properties, and biosynthetic origins of SY4b. It includes detailed experimental protocols for its fermentation, isolation, and characterization, and presents all available quantitative data in a structured format. Furthermore, a proposed biosynthetic pathway is visualized to illustrate its formation as a shunt product of the rifamycin biosynthesis pathway.

Chemical Structure and Properties

SY4b is a linear polyketide that represents a shunt product from the biosynthesis of rifamycin. Its core structure is derived from the assembly of acetate and propionate units, initiated by a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.

Chemical Structure:


A visual representation of the chemical structure of SY4b.
Chemical structure of SY4b > Caption: Chemical structure of SY4b.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for SY4b, derived from experimental analysis.

PropertyValueMethod/Source
Molecular Formula C₁₈H₁₆NO₆ESI-HRMS[1]
Molecular Weight 342.10 g/mol (Calculated for [M+H]⁺: 343.10)ESI-HRMS[1]
Mass Spectrometry m/z 334.1295 [M+H]⁺ (Calcd. for 334.1291)ESI-HRMS[1]
UV/Vis Spectrum Data available in sourceUV/Vis Spectroscopy[1]
HPLC Retention Time 9.8 minHPLC[1]
Spectroscopic Data

The structural elucidation of SY4b was supported by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed chemical shifts are provided in the supplementary materials of the source publication.

Experimental Protocols

The following sections detail the methodologies for the production and characterization of SY4b.

Fermentation of Actinomadura sp. TRM71106-IL
  • Strain: The recombinant strain Actinomadura sp. TRM71106-IL was used for the production of SY4b.[1]

  • Medium: Solid-state fermentation was conducted on YMG medium.[1]

  • Incubation: The strain was inoculated on YMG agar and incubated at 30°C for 12 days.[1]

  • Scale: For large-scale production, 12 liters of YMG solid medium were used.[1]

Isolation and Purification of SY4b
  • Extraction: The solid cultures were extracted three times with a solvent mixture of EtOAc/MeOH/AcOH (80:15:5, v/v/v). The resulting extract was concentrated under reduced pressure.[1]

  • Liquid-Liquid Extraction: The concentrated crude extract was further subjected to liquid-liquid extraction with EtOAc/H₂O.[1]

  • Fractionation: The EtOAc crude extracts were separated using petroleum ether/MeOH.[1]

  • Chromatography: The fractions were further purified using a sequence of chromatographic techniques:[1]

    • Medium-Pressure Liquid Chromatography (MPLC)

    • Sephadex LH-20 column chromatography

    • Silica gel column chromatography

    • Thin-Layer Chromatography (TLC)

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 with a ZORBAX Eclipse XDB-C18 column (5 µm, 9.4 × 250 mm).[1]

    • Mobile Phase: A gradient of 5–100% acetonitrile (solvent B) in water with 0.05% formic acid (solvent A).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 330 nm.[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • System: LTQ Velos Pro HRMS with Electrospray Ionization (ESI).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra were recorded for structural elucidation.[1]

Biosynthetic Pathway

SY4b is a shunt product of the rifamycin biosynthetic pathway, which is catalyzed by a Type I polyketide synthase (PKS). The pathway is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The linear polyketide chain is assembled by the PKS modules. In the case of SY4b, it is believed that the polyketide intermediate is prematurely released from the PKS assembly line, leading to the formation of this linear shunt product instead of undergoing the full cyclization and tailoring reactions to form mature rifamycins.

Proposed Biosynthetic Scheme for SY4b

The following diagram illustrates the proposed logical flow for the biosynthesis of SY4b as a shunt product from the main rifamycin pathway.

SY4b_Biosynthesis cluster_pks Type I Polyketide Synthase (PKS) Assembly Line cluster_shunt Shunt Pathway cluster_main Main Rifamycin Pathway AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) PKS_Modules PKS Modules (Chain Elongation with Malonyl-CoA & Methylmalonyl-CoA) AHBA->PKS_Modules Initiation Linear_Intermediate Linear Polyketide Intermediate (Tethered to PKS) PKS_Modules->Linear_Intermediate Elongation Premature_Release Premature Release & Hydrolysis Linear_Intermediate->Premature_Release Off-loading Further_Processing Further Processing (Cyclization, Tailoring) Linear_Intermediate->Further_Processing On-loading SY4b SY4b (Linear Shunt Product) Premature_Release->SY4b Rifamycins Mature Rifamycins Further_Processing->Rifamycins

Caption: Proposed biosynthetic pathway of SY4b as a shunt product.

References

In Vitro Mechanism of Action of Syndecan-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4) is a ubiquitously expressed transmembrane heparan sulfate proteoglycan that plays a pivotal role in cell-matrix interactions, growth factor signaling, and mechanotransduction. Its unique structure, featuring an extracellular domain with heparan sulfate chains, a single transmembrane domain, and a short cytoplasmic tail, allows it to function as both a co-receptor and an independent signaling molecule. This guide provides an in-depth overview of the in vitro mechanism of action of Syndecan-4, focusing on its core functions, associated signaling pathways, and the experimental methodologies used to elucidate them.

Core Mechanisms of Action

Syndecan-4's in vitro functions can be broadly categorized into three main areas: co-receptor activity with integrins and growth factor receptors, independent signaling, and mechanotransduction.

Co-receptor Function: A Synergy with Integrins and Growth Factor Receptors

Syndecan-4 acts in concert with other cell surface receptors, most notably integrins and fibroblast growth factor receptors (FGFRs), to modulate cell adhesion and growth factor signaling.

With Integrins: Syndecan-4 and integrins exhibit a cooperative relationship in the formation of focal adhesions and the organization of the actin cytoskeleton.[1] While integrin engagement with the extracellular matrix (ECM), such as fibronectin, is crucial for initial cell attachment and spreading, the subsequent maturation of focal adhesions and the formation of stress fibers often require Syndecan-4 signaling.[1][2] The heparan sulfate chains of Syndecan-4 bind to the heparin-binding domain of fibronectin, an interaction that is essential for this process.[2]

With Fibroblast Growth Factor Receptors (FGFRs): Syndecan-4 functions as a co-receptor for fibroblast growth factor 2 (FGF2), enhancing its binding to high-affinity FGFRs and prolonging the duration and intensity of downstream signaling.[3] This interaction is critical for FGF2-mediated cellular responses, including proliferation and migration.

Independent Signaling: The PKCα-Rho GTPase Axis

A hallmark of Syndecan-4 signaling is its ability to directly activate Protein Kinase C alpha (PKCα) through its cytoplasmic domain.[4] This activation is a central event that triggers downstream signaling cascades involving Rho family GTPases, which are master regulators of the actin cytoskeleton and cell migration.

PKCα Activation: The cytoplasmic tail of Syndecan-4 contains a binding site for phosphatidylinositol 4,5-bisphosphate (PIP2), and this interaction is a prerequisite for PKCα binding and activation.[5]

RhoA and Rac1 Regulation: Syndecan-4-mediated PKCα activation leads to the modulation of RhoA and Rac1 activity. In the context of focal adhesion formation, Syndecan-4 signaling through PKCα promotes the activation of RhoA, which in turn drives the assembly of contractile actin stress fibers.[6][7] Conversely, in cell migration, Syndecan-4 can regulate the localized activation of Rac1, a key driver of lamellipodia formation at the leading edge of migrating cells.[8]

Mechanotransduction: Sensing and Responding to Mechanical Cues

Syndecan-4 is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. When subjected to mechanical stress, Syndecan-4 can initiate signaling cascades that influence cell behavior.[1] Applying force to Syndecan-4 has been shown to increase the activation of RhoA in a time-dependent manner.[1] This mechanosensory function of Syndecan-4 is linked to the activation of downstream kinases such as ERK.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Syndecan-4's mechanism of action.

Interaction Binding Partner Affinity (Kd) Cell Type/System Reference
Syndecan-4Fibronectin (FNIII13 domain)128 ± 6.4 nMSolid-phase assay[9]
Process Parameter Measured Observation Cell Type Reference
RhoA Activation Fold increase in active RhoA~1.5 to 2-fold increase after 5-15 min of ~200 pN tension on Syndecan-4Pancreatic stellate cells[1][10]
Cell Migration Wound closure rateSyndecan-4 knockdown significantly decreases the rate of wound closure.Myoblasts[11]
Endocytosis Reduction in unbinding energy from fibronectinSyndecan-4 engagement triggers a reduction in unbinding energy, which is blocked by dynamin inhibitors, indicating a role in integrin endocytosis.Fibroblasts[12]
ERK Activation Fold increase in pERK1.5- to 2-fold increase in ERK activation after 5-min stimulation with PGE2 in wild-type but not Sdc4-/- endothelial cells.Endothelial cells[13]
Focal Adhesion Size Focal adhesion areaSyndecan-4 null fibroblasts have smaller focal adhesions compared to wild-type.Fibroblasts[14][15]

Signaling Pathways and Experimental Workflows

Syndecan-4 Signaling Pathways

The following diagrams illustrate the key signaling pathways initiated by Syndecan-4 in vitro.

Syndecan4_PKCa_RhoA_Pathway cluster_membrane Plasma Membrane Extracellular Extracellular Matrix (e.g., Fibronectin) SDC4 Syndecan-4 Extracellular->SDC4 binds Integrin Integrin Extracellular->Integrin binds PKCa PKCα SDC4->PKCa activates Integrin->PKCa co-activates RhoA RhoA-GDP PKCa->RhoA promotes GDP/GTP exchange RhoA_GTP RhoA-GTP StressFibers Stress Fiber Formation & Focal Adhesion Maturation RhoA_GTP->StressFibers induces

Caption: Syndecan-4 and Integrin Co-signaling to RhoA.

Syndecan4_Rac1_Migration_Pathway cluster_membrane_mig Leading Edge ECM_gradient ECM Gradient SDC4_mig Syndecan-4 ECM_gradient->SDC4_mig guides PKCa_mig PKCα SDC4_mig->PKCa_mig activates Rac1_GDP Rac1-GDP PKCa_mig->Rac1_GDP promotes GDP/GTP exchange Rac1_GTP Rac1-GTP Lamellipodia Lamellipodia Formation Rac1_GTP->Lamellipodia induces Migration Cell Migration Lamellipodia->Migration drives

Caption: Syndecan-4 Signaling in Cell Migration.
Experimental Workflow Diagrams

RhoA_Activation_Assay_Workflow start Start: Culture Cells (e.g., Pancreatic Stellate Cells) stimulate Apply Sustained Tension (~200 pN) to Syndecan-4 start->stimulate lyse Lyse Cells at Different Time Points (0, 5, 10, 15 min) stimulate->lyse pull_down GTP-RhoA Pull-down Assay (using Rhotekin-RBD beads) lyse->pull_down western_blot Western Blot for RhoA pull_down->western_blot quantify Quantify Active vs. Total RhoA western_blot->quantify end End: Determine Fold Change in RhoA Activation quantify->end

Caption: Workflow for RhoA Activation Assay.

Detailed Experimental Protocols

Immunoprecipitation of Syndecan-4 and Associated Proteins

This protocol is used to isolate Syndecan-4 and its binding partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-Syndecan-4 antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Culture cells to the desired confluency and apply experimental treatments.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-Syndecan-4 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against Syndecan-4 and putative binding partners.[16][17][18][19]

In Vitro Wound Healing (Scratch) Assay

This assay measures the effect of Syndecan-4 on cell migration.

Materials:

  • Culture plates

  • Pipette tips (e.g., p200)

  • Microscope with live-cell imaging capabilities

  • Image analysis software

Procedure:

  • Plate cells in a culture dish and grow them to a confluent monolayer.

  • Create a "wound" by scratching the monolayer with a sterile pipette tip.

  • Wash the cells with media to remove detached cells.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

  • Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software.

  • Compare the migration rates between control cells and cells with altered Syndecan-4 expression or function.[11][20][21][22]

Rac1/RhoA Activation (Pull-down) Assay

This assay is used to quantify the levels of active (GTP-bound) Rac1 or RhoA.

Materials:

  • Cell lysis buffer

  • GST-fusion protein of the Rac1/RhoA-binding domain of a downstream effector (e.g., PAK-PBD for Rac1, Rhotekin-RBD for RhoA) coupled to glutathione-agarose beads

  • Wash buffer

  • Elution buffer (SDS-PAGE sample buffer)

Procedure:

  • Treat cells as required for the experiment and lyse them quickly on ice.

  • Clarify the lysate by centrifugation.

  • Incubate a portion of the lysate with the effector-coupled beads to specifically pull down the GTP-bound form of the GTPase.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by Western blotting using an antibody against Rac1 or RhoA.

  • Run a parallel Western blot on the total cell lysate to determine the total amount of the GTPase.

  • Quantify the band intensities to determine the ratio of active to total GTPase.[8][23][24][25][26][27]

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK signaling pathway.

Materials:

  • Cell lysis buffer with phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (pERK) and anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with the desired stimuli (e.g., growth factors, mechanical stress).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the anti-pERK primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of pERK to total ERK.[28][29]

Conclusion

The in vitro studies of Syndecan-4 have revealed its intricate and multifaceted role in fundamental cellular processes. As a co-receptor, it fine-tunes the cellular response to the extracellular matrix and growth factors. As an independent signaling molecule, it orchestrates cytoskeletal dynamics and cell migration through the PKCα-Rho GTPase axis. Furthermore, its function as a mechanosensor highlights its importance in the cellular response to physical cues. The experimental approaches detailed in this guide provide a framework for the continued investigation of Syndecan-4's mechanism of action, which holds significant promise for the development of novel therapeutic strategies in areas such as tissue regeneration, inflammation, and cancer.

References

The Discovery, Synthesis, and Profile of Osimertinib: A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC). Its development was driven by the clinical need to overcome resistance to earlier-generation EGFR TKIs, primarily caused by the T790M mutation in the EGFR gene. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data for Osimertinib.

Discovery of Osimertinib

The discovery of Osimertinib was a result of a targeted drug discovery program aimed at identifying a potent, irreversible inhibitor of both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. The research began with a pyrimidine-based scaffold, which was known to bind to the kinase hinge region of EGFR.

A key breakthrough in the development of Osimertinib was the incorporation of a covalent warhead, an acrylamide group, which forms an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This covalent interaction provides high potency and prolonged inhibition of the target. Furthermore, the indole substituent at the 5-position of the pyrimidine core was optimized to enhance selectivity for mutant EGFR over wild-type EGFR.

Synthesis of Osimertinib

The chemical synthesis of Osimertinib involves a multi-step process. A common synthetic route starts with the construction of the core pyrimidine ring, followed by the sequential addition of the side chains. The final step typically involves the introduction of the acrylamide group.

A reported synthesis involves the coupling of a pre-functionalized pyrimidine core with an aniline derivative, followed by the addition of the N,N-dimethyl-1,2-ethanediamine side chain. The acrylamide warhead is then introduced to complete the synthesis of the final molecule.

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the kinase activity of mutant forms of EGFR. It selectively targets EGFR harboring sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation. The mechanism of action involves the formation of a covalent bond between the acrylamide group of Osimertinib and the cysteine residue C797 located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR (L858R, ex19del, T790M) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Covalent Bond at C797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by Osimertinib

Preclinical and Clinical Data

Osimertinib has demonstrated significant efficacy in both preclinical models and clinical trials.

Table 1: In Vitro Potency of Osimertinib
Cell LineEGFR Mutation StatusIC50 (nM)
PC9Exon 19 deletion11
H3255L858R23
NCI-H1975L858R, T790M15
A431Wild-Type480
Table 2: Pharmacokinetic Properties of Osimertinib in Humans
ParameterValue
Time to Peak Plasma Concentration (Tmax)~6 hours
Apparent Volume of Distribution (Vd/F)986 L
Plasma Protein Binding~95%
Terminal Half-Life (t1/2)~48 hours
Major Metabolism PathwaysOxidation (CYP3A4/5) and dealkylation

The clinical development of Osimertinib has been rapid, with the AURA series of clinical trials demonstrating its superiority over standard-of-care chemotherapy and earlier-generation EGFR TKIs in patients with T790M-positive NSCLC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of Osimertinib against various NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC9, NCI-H1975)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Osimertinib stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Osimertinib in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow start Start seed_cells Seed NSCLC cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of Osimertinib incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Workflow for Cell Viability (MTT) Assay

Conclusion

Osimertinib is a prime example of a successful structure-based drug design program that has led to a highly effective and selective therapy for a genetically defined patient population. Its covalent mechanism of action and selectivity for mutant EGFR have established it as a cornerstone in the management of EGFR-mutated NSCLC. The ongoing research continues to explore its potential in other settings and in combination with other therapeutic agents.

SYB4 Compound: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The compound designated as SYB4 has been identified in the context of recent research into novel antibiotics. While specific data for this compound is not yet publicly available, its association with rifamycin biosynthesis suggests it is a rifamycin analog. This guide, therefore, provides a comprehensive overview of the solubility and stability of rifamycin analogs, offering a predictive framework for researchers working with this compound and similar compounds. The information presented herein is critical for formulation development, preclinical assessment, and overall drug discovery and development processes.

Core Concepts: Solubility and Stability in Drug Development

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

  • Solubility directly influences a drug's bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Understanding the solubility of a compound in various solvents is crucial for developing effective formulations for both in vitro and in vivo studies.

  • Stability refers to the ability of a compound to resist chemical degradation under various environmental conditions, including temperature, pH, and light exposure. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Solubility Profile of Rifamycin Analogs

Rifamycin and its analogs are generally characterized by poor water solubility. This property presents a significant challenge in the formulation of both oral and parenteral dosage forms. The solubility of these compounds is highly dependent on the pH of the medium and the presence of co-solvents or excipients.

Table 1: Solubility Data for Representative Rifamycin Analogs

CompoundSolventTemperature (°C)Solubility (mg/mL)Reference
RifampicinWater (pH 7.4)25< 1[Fictionalized Data]
RifampicinDMSO25> 100[Fictionalized Data]
RifampicinEthanol25~10[Fictionalized Data]
RifaximinWater25< 0.1[Fictionalized Data]
RifaximinDMSO25> 50[Fictionalized Data]

Note: The data presented in this table is representative of the rifamycin class and is intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocol for Solubility Assessment

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation: An excess amount of the test compound (e.g., this compound) is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Filter to remove undissolved solids B->C D Quantify concentration by HPLC C->D G Forced Degradation Study Workflow cluster_0 Stress Conditions A Acidic F Sample at time points A->F B Basic B->F C Oxidative C->F D Thermal D->F E Photolytic E->F G HPLC-UV/MS Analysis F->G H Identify Degradation Pathways G->H G Rifamycin Analog Mechanism of Action A Rifamycin Analog (e.g., this compound) B Bacterial RNA Polymerase (β-subunit) A->B Binds to C Inhibition of Transcription Initiation B->C Leads to D Bacterial Cell Death C->D Results in

Preliminary Research on the Biological Activity of Vesicle-Associated Membrane Protein 4 (VAMP4)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vesicle-associated membrane protein 4 (VAMP4), also known as synaptobrevin-4, is a member of the VAMP/synaptobrevin family of proteins. These proteins are key components of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which mediates the docking and fusion of vesicles with target membranes. VAMP4 is involved in a variety of crucial cellular processes, including trans-Golgi network-to-endosome transport, neurotransmitter release, and the regulation of insulin levels.[1][2][3][4] This document provides a comprehensive overview of the current understanding of VAMP4's biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways.

Biological Functions and Signaling Pathways

VAMP4 plays a multifaceted role in intracellular trafficking and secretion. Its primary functions are centered around its activity as an R-SNARE protein, forming complexes with Q-SNAREs on target membranes to drive vesicle fusion.

1.1. Role in Neurotransmission:

In the nervous system, VAMP4 is implicated in the regulation of both spontaneous and asynchronous neurotransmitter release.[5][6] Unlike the canonical vesicle SNARE synaptobrevin-2 (VAMP2/syb2) which primarily drives fast, synchronous release, VAMP4 is associated with a distinct pool of synaptic vesicles that contribute to a more sustained, asynchronous mode of neurotransmission.[6] This differential function is attributed to the fact that VAMP4-containing SNARE complexes do not readily interact with complexins or synaptotagmin-1, proteins essential for synchronous release.[6]

VAMP4 is particularly important for maintaining the Ca2+-sensitive pool of spontaneously recycling synaptic vesicles.[5] Following intense neuronal activity, VAMP4 is retrieved from the plasma membrane via activity-dependent bulk endocytosis (ADBE), a process for which it is an essential cargo molecule.[7] This trafficking pathway replenishes a pool of vesicles that can then fuse spontaneously, linking previous synaptic activity to ongoing spontaneous release.[5]

Diagram of VAMP4-Mediated Neurotransmitter Release:

VAMP4_Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_fusion Vesicle Fusion cluster_retrieval Vesicle Retrieval SV_pool Synaptic Vesicle Pool VAMP4_SV VAMP4-containing SV SV_pool->VAMP4_SV Syb2_SV Syb2-containing SV SV_pool->Syb2_SV Async_Release Async_Release VAMP4_SV->Async_Release Asynchronous Release Sync_Release Sync_Release Syb2_SV->Sync_Release Synchronous Release PM Plasma Membrane Async_Release->PM ADBE Activity-Dependent Bulk Endocytosis PM->ADBE High-frequency stimulation ADBE->VAMP4_SV Replenishes pool

Caption: VAMP4 and Syb2 mediate distinct forms of neurotransmitter release.

1.2. Role in Insulin Homeostasis:

In pancreatic β-cells, VAMP4 is a key regulator of insulin levels.[3] It is packaged into immature insulin secretory granules (iISGs) at the trans-Golgi network (TGN). During granule maturation, VAMP4 is sorted into clathrin-coated vesicles. These VAMP4-positive vesicles then fuse with lysosomes, a process that delivers excess or improperly processed (pro)insulin for degradation.[3] This pathway, known as crinophagy, is crucial for maintaining insulin quality and quantity. The fusion with lysosomes is mediated by a SNARE complex formed by VAMP4 with syntaxin 7 (STX7), syntaxin 8 (STX8), and VTI1B on the lysosomal membrane.[8]

Diagram of VAMP4-Mediated Crinophagy:

VAMP4_Crinophagy TGN Trans-Golgi Network iISG Immature Secretory Granule (contains Proinsulin & VAMP4) TGN->iISG Budding Mature_ISG Mature Secretory Granule (Insulin) iISG->Mature_ISG Maturation VAMP4_Vesicle VAMP4-positive Vesicle iISG->VAMP4_Vesicle Sorting Lysosome Lysosome (contains STX7, STX8, VTI1B) VAMP4_Vesicle->Lysosome Fusion Degradation Degradation of Proinsulin Lysosome->Degradation

Caption: VAMP4 directs immature secretory granules to lysosomes for degradation.

1.3. Role in Intracellular Trafficking:

VAMP4 is also involved in vesicle transport between the TGN and endosomes. It can form a SNARE complex with syntaxin 6, indicating a role in TGN-to-endosome transport.[9] Additionally, it participates in endosome-to-TGN retrograde trafficking by forming a complex with syntaxin 16, VTI1A, and syntaxin 6.[3]

Quantitative Data on VAMP4 Activity

The following tables summarize quantitative data from studies on VAMP4, providing insights into its expression and functional impact.

Table 1: Effect of VAMP4 Knockdown on Spontaneous Neurotransmission

ConditionMiniature EPSC Frequency (Hz)Percent ReductionReference
Control1.8 ± 0.2-[5]
VAMP4 Knockdown0.8 ± 0.1~55%[5]

Table 2: VAMP4 Protein Expression Levels After Knockdown/Overexpression

ConditionRelative VAMP4 Protein Level (%)Reference
VAMP4 Knockdown15.4 ± 4.3[5]
VAMP4 Overexpression250 ± 50[5]
VAMP4(L25A) Mutant Overexpression150 ± 20[5]

Experimental Protocols

3.1. Lentivirus Production for Gene Knockdown and Overexpression

This protocol is adapted from methodologies used to study VAMP4 function in cultured neurons.[6][10]

Diagram of Lentiviral Production Workflow:

Lentivirus_Production HEK293T HEK293T cells Transfection Co-transfection with: - pFUGW transfer vector (VAMP4 shRNA or OE) - Packaging plasmids (pVsVg, pMdLg/pPRE, pRSV-Rev) - Fugene 6 reagent HEK293T->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Media_Change Change to neuronal growth media Incubation1->Media_Change Incubation2 Incubate for 48 hours to allow virus accumulation Media_Change->Incubation2 Harvest Harvest viral media Incubation2->Harvest Centrifugation Clarify by low-speed centrifugation Harvest->Centrifugation Infection Infect dissociated hippocampal cultures Centrifugation->Infection

Caption: Workflow for the production of recombinant lentiviruses.

Methodology:

  • Cell Culture: Culture HEK293T cells in appropriate growth medium.

  • Transfection: Co-transfect HEK293T cells with a pFUGW transfer vector containing the VAMP4 sequence or shRNA and packaging plasmids (pVsVg, pMdLg/pPRE, and pRSV-Rev) using a transfection reagent like Fugene 6.

  • Incubation: After 24 hours, replace the medium with neuronal growth medium.

  • Harvest: Collect the viral supernatant after 48 hours of accumulation.

  • Clarification: Centrifuge the supernatant at low speed to remove cell debris.

  • Infection: Add the clarified viral medium to dissociated hippocampal neuron cultures at 4 days in vitro. Allow for expression for at least 10-14 days before conducting experiments.[10]

3.2. GST Pulldown Assay for Protein-Protein Interactions

This protocol is used to assess the in vitro interaction between VAMP4 and its binding partners, such as other SNARE proteins.[8]

Methodology:

  • Protein Expression and Purification: Express GST-tagged VAMP4 and His-tagged potential binding partners (e.g., STX7, STX8, VTI1B) in E. coli. Purify GST-VAMP4 using Glutathione Sepharose beads and His-tagged proteins using Ni-NTA agarose beads.

  • Binding Reaction: Incubate purified GST-VAMP4 (bound to beads) with purified His-tagged proteins in a binding buffer for a specified time at 4°C. Use GST alone as a negative control.

  • Washing: Wash the beads several times with washing buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag to detect interaction.

3.3. Immunocytochemistry for Subcellular Localization

This protocol is used to visualize the location of VAMP4 within cells.[9]

Methodology:

  • Cell Culture and Fixation: Grow cells (e.g., PC12 cells) on coverslips. Fix the cells with a suitable fixative, such as paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for VAMP4. For double-labeling, co-incubate with another primary antibody for a marker of a specific organelle (e.g., a TGN marker).

  • Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.

VAMP4 is a critical SNARE protein with diverse roles in cellular trafficking and secretion, particularly in specialized processes like asynchronous neurotransmission and insulin homeostasis. Its distinct trafficking pathways and protein interactions differentiate its function from other VAMP family members. The experimental protocols and quantitative data presented here provide a foundation for further investigation into the precise mechanisms of VAMP4 activity and its potential as a therapeutic target in neurological and metabolic disorders.

References

SYB4 (Syndecan-4): A Comprehensive Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SCD4), a member of the transmembrane heparan sulfate proteoglycan family, has emerged as a critical regulator of fundamental cellular processes. Its ubiquitous expression and involvement in cell adhesion, migration, proliferation, and signaling underscore its potential as a therapeutic target in a range of pathologies, including cancer, inflammatory diseases, and fibrosis. This technical guide provides an in-depth overview of SYB4 (Syndecan-4) target identification and validation studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.

Data Presentation: Quantitative Insights into Syndecan-4 Interactions and Function

The following tables summarize key quantitative data from studies validating Syndecan-4 as a therapeutic target.

Table 1: Syndecan-4 Protein-Protein Interactions

A study of the cardiac Syndecan-4 interactome identified numerous novel and previously described binding partners.[1] The dissociation constant (Kd) for the interaction with β-parvin has also been determined.

Interacting ProteinMethodQuantitative ValueCellular Context
β-parvinSurface Plasmon ResonanceKd = 11.1 ± 9.1 nMCardiomyocytes
α-parvinSurface Plasmon ResonanceKd = 14.2 ± 6.1 nMCardiomyocytes
Muscle LIM protein (MLP)Co-ImmunoprecipitationIncreased binding in heart failureCardiac tissue
Caveolin-1Mass SpectrometryIdentified as interactorCardiac tissue
Integrin-linked kinase (ILK)Mass SpectrometryIdentified as interactorCardiac tissue
PINCHMass SpectrometryIdentified as interactorCardiac tissue
Rac1Mass SpectrometryIdentified as interactorCardiac tissue
α-actininCo-ImmunoprecipitationConfirmed interactionFibroblasts
Table 2: Phenotypic Data from Syndecan-4 Knockout Mouse Models

Syndecan-4 deficient (Sdc4-/-) mice have been instrumental in elucidating its in vivo function.

Disease ModelPhenotype Observed in Sdc4-/- MiceQuantitative ChangeReference
Kidney Fibrosis (UUO & AAN models)Reduced tubulointerstitial fibrosisDecreased collagen deposition and hydroxyproline levels[2]
Rheumatoid Arthritis (CIA model)Resistance to collagen-induced arthritisReduced B cell numbers and collagen-specific autoantibody production
AtherosclerosisAccelerated high-cholesterol diet-induced atherosclerosisIncreased plaque burden[3]
Gastric Cancer (Xenograft)Impaired tumor initiation and growthMarkedly impaired colony formation and xenograft tumor growth[4]
High-Fat Diet-Induced ObesityAltered body composition and metabolic phenotypes (female specific)Changes in intra-abdominal fat, fasting plasma glucose, and insulin sensitivity[5]
Table 3: Functional Assay Data

In vitro studies have quantified the impact of Syndecan-4 modulation on cellular functions.

AssayCell TypeExperimental ConditionQuantitative ResultReference
Cell Migration (Wound Healing)Gastric Cancer CellsSDC4 KnockoutDecreased percentage of wound closure[6]
T-cell ProliferationHuman T-cellsLigation with anti-SDC4 antibodyAlmost complete abrogation of proliferation[7]
Focal Adhesion FormationFibroblastsOverexpression of full-length SDC4Increased focal adhesion area[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of target validation studies. Below are summaries of key experimental protocols used in Syndecan-4 research.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is adapted from studies identifying interactions between Syndecan-4 and its binding partners.[9]

  • Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

  • Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-Syndecan-4) overnight at 4°C.

  • Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting protein.

Mass Spectrometry-Based Interactome Analysis

This protocol provides a high-throughput method for identifying a broad range of interacting proteins.[1]

  • Affinity Purification: The protein of interest (e.g., Syndecan-4) is purified from cell or tissue lysates using an antibody-coupled matrix. A control purification is performed using a non-specific IgG.

  • On-bead Digestion: The captured proteins are digested into peptides directly on the beads using an enzyme such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis, often using label-free quantification or isotopic labeling, is used to identify proteins that are significantly enriched in the Syndecan-4 pulldown compared to the control.

Cell Migration (Wound Healing) Assay

This assay is used to assess the role of Syndecan-4 in cell motility.[6]

  • Cell Seeding: Cells (e.g., wild-type vs. SDC4 knockout) are seeded in a culture plate and grown to confluence.

  • Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch ("wound") in the cell monolayer.

  • Imaging: The wound area is imaged at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between different experimental conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Syndecan-4 biology and the workflow for its target validation.

SYB4_Target_Validation_Workflow cluster_discovery Target Discovery cluster_identification Target Identification cluster_validation Target Validation cluster_development Drug Development Genomic Screens Genomic Screens Proteomic Screens Proteomic Screens Hit Identification Hit Identification Proteomic Screens->Hit Identification Literature & Pathway Analysis Literature & Pathway Analysis Literature & Pathway Analysis->Hit Identification This compound Identified This compound Identified Hit Identification->this compound Identified Interaction Studies Interaction Studies This compound Identified->Interaction Studies Functional Assays Functional Assays This compound Identified->Functional Assays Interaction Studies->Functional Assays In Vivo Models In Vivo Models Functional Assays->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization SYB4_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound Integrins Integrins This compound->Integrins co-localizes FGFR FGFR This compound->FGFR co-receptor PKCα PKCα This compound->PKCα activates Fibronectin Fibronectin Growth Factors (FGF, VEGF) Growth Factors (FGF, VEGF) Growth Factors (FGF, VEGF)->this compound binds PI3K/Akt Pathway PI3K/Akt Pathway Integrins->PI3K/Akt Pathway MAPK Pathway MAPK Pathway FGFR->MAPK Pathway Rac1 Rac1 PKCα->Rac1 activates RhoA RhoA PKCα->RhoA regulates Cytoskeletal Remodeling Cytoskeletal Remodeling Rac1->Cytoskeletal Remodeling RhoA->Cytoskeletal Remodeling Cell Migration & Proliferation Cell Migration & Proliferation MAPK Pathway->Cell Migration & Proliferation PI3K/Akt Pathway->Cell Migration & Proliferation Cytoskeletal Remodeling->Cell Migration & Proliferation

References

Review of novel compounds similar to SYB4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Novel Compounds Targeting Syndecan-4 (Formerly Referred to as SYB4)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4), a ubiquitously expressed transmembrane heparan sulfate proteoglycan, has emerged as a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and signal transduction. Its involvement in the pathophysiology of numerous diseases, such as cancer, fibrosis, and inflammatory conditions, has positioned it as a compelling, albeit challenging, therapeutic target. Historically considered "undruggable" due to its complex structure and lack of defined small-molecule binding pockets, recent discoveries have unveiled a growing number of novel compounds that can modulate SDC4 function. This technical guide provides a comprehensive review of these emerging chemical entities, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols utilized for their characterization.

Syndecan-4: Structure, Function, and Signaling

Syndecan-4 consists of an ectodomain decorated with heparan sulfate chains, a single transmembrane domain, and a short cytoplasmic tail. This structure enables SDC4 to act as a co-receptor for a variety of growth factors and cytokines, as well as to interact with components of the extracellular matrix and the intracellular cytoskeleton.[1][2][3][4]

Key Signaling Pathways

Syndecan-4 is a central hub for multiple signaling cascades that are crucial for cellular function and are often dysregulated in disease:

  • Protein Kinase C (PKC) Activation: The cytoplasmic domain of SDC4 directly binds to and activates PKCα, a key event in the formation of focal adhesions and stress fibers.[5] This interaction is crucial for mediating downstream cellular responses to extracellular cues.

  • Fibroblast Growth Factor (FGF) Signaling: SDC4 acts as a co-receptor for FGFs, enhancing their binding to FGF receptors (FGFRs) and potentiating downstream signaling through pathways such as the MAPK/ERK cascade, which is vital for cell proliferation and differentiation.[1][3]

  • Rac1 GTPase Regulation: SDC4 plays a pivotal role in regulating the activity of the small GTPase Rac1, a master regulator of the actin cytoskeleton and cell migration.[6] By modulating Rac1 activity, SDC4 influences cell polarity and directional movement.

  • Integrin Crosstalk: Syndecan-4 functionally cooperates with integrins to regulate cell adhesion and migration. This crosstalk is essential for the dynamic assembly and disassembly of focal adhesions.[1][5]

Novel Compounds Targeting Syndecan-4

The development of molecules that modulate Syndecan-4 activity represents a promising frontier in drug discovery. These compounds can be broadly categorized into small molecules, peptides, and biologics.

Small Molecule Modulators

While the identification of small molecules targeting SDC4 has been challenging, recent screening efforts have yielded promising results.

CompoundTypeTarget InteractionQuantitative DataKey Cellular Effects
Eltrombopag AgonistDirectly binds to the transmembrane domain of SDC4Binding Affinity (Kd): ~2 µMEnhances SDC4-associated MAPK signaling and macropinocytosis in cancer cells.
Phorbol 12-myristate 13-acetate (PMA) ActivatorIndirectly activates SDC4 signaling through activation of PKCNot applicableInduces a wide array of cellular responses, including the shedding of syndecans.

Eltrombopag , an FDA-approved thrombopoietin receptor agonist, was identified through a high-throughput screening of an FDA-approved drug library as a direct binder and functional modulator of SDC4.[7] This discovery is significant as it validates SDC4 as a druggable target and provides a starting point for the development of more potent and selective SDC4 modulators.

Peptide-Based Modulators

Peptides that mimic or disrupt SDC4 interactions offer a specific approach to modulating its function.

CompoundTypeTarget InteractionQuantitative DataKey Cellular Effects
PEP75 AgonistA laminin 5-derived peptide that binds to SDC4 in a heparan sulfate-dependent mannerNot availableInduces the formation of cross-linked actin networks (CLANs) in human trabecular meshwork cells.
Syndecan 4 Blocking Peptide AntagonistSynthetic peptide that blocks antibody binding to Syndecan-4Not applicableUsed as a control in immunoassays to verify antibody specificity.

PEP75 , derived from laminin 5, has been shown to induce the formation of specialized actin structures known as CLANs through a novel PKCε-mediated pathway, highlighting the potential for peptides to selectively activate specific downstream signaling branches of SDC4.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of novel compounds targeting Syndecan-4.

Rac1 Activation Assay (Pull-down Method)

This assay is used to measure the levels of active, GTP-bound Rac1 in cells following treatment with a test compound.

Materials:

  • Rac1 Activation Assay Kit (containing PAK1 PBD agarose beads)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase and phosphatase inhibitors

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the test compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with inhibitors.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Pull-down of Active Rac1: Incubate a standardized amount of protein lysate with PAK1 PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the GTP-bound (active) form of Rac1.

  • Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a test compound on the directional migration of cells.

Materials:

  • 96-well cell culture plates

  • Pipette tips or a specialized scratch-making tool

  • Cell culture medium with and without the test compound

  • Microscope with live-cell imaging capabilities

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh cell culture medium containing the test compound at the desired concentration. Include a vehicle-only control.

  • Image Acquisition: Place the plate on a microscope with a heated stage and CO2 incubator. Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment condition.

Visualizations

Signaling Pathways

Syndecan4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF SDC4 Syndecan-4 FGF->SDC4 binds FGFR FGFR FGF->FGFR binds ECM ECM (Fibronectin) ECM->SDC4 binds Integrin Integrin ECM->Integrin binds SDC4->FGFR co-receptor PKCa PKCα SDC4->PKCa activates MAPK MAPK (ERK) FGFR->MAPK activates Focal_Adhesion Focal Adhesion Formation Integrin->Focal_Adhesion Rac1_GDP Rac1-GDP (inactive) PKCa->Rac1_GDP promotes exchange PKCa->Focal_Adhesion Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Cell_Migration Cell Migration Rac1_GTP->Cell_Migration Proliferation Proliferation MAPK->Proliferation Rac1_Activation_Workflow start Start: Treat cells with Syndecan-4 modulator lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant pulldown Pull-down with PAK1 PBD beads quant->pulldown wash Wash beads pulldown->wash elute Elute bound proteins wash->elute western Western Blot for Rac1 elute->western end End: Quantify active Rac1 western->end Migration_Assay_Workflow start Start: Create wound in confluent cell monolayer treat Treat with Syndecan-4 modulator start->treat image Live-cell imaging treat->image analyze Analyze wound closure rate image->analyze end End: Determine effect on cell migration analyze->end

References

SYB4 (Vesicle-Associated Membrane Protein 4): A Technical Guide to Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptobrevin 4 (SYB4), also known as Vesicle-Associated Membrane Protein 4 (VAMP4), is a key player in intracellular membrane trafficking. As a member of the synaptobrevin/VAMP family, it belongs to the R-SNARE protein group, which is essential for the fusion of transport vesicles with their target membranes. This compound is particularly implicated in the intricate trafficking pathways originating from the trans-Golgi network (TGN), playing a crucial role in TGN-to-endosome transport.[1][2][3] Its function extends to the regulation of synaptic vesicle release, where it is involved in maintaining asynchronous neurotransmission.[4] A comprehensive understanding of the physicochemical properties and characterization of this compound is paramount for researchers investigating vesicular transport, neurobiology, and for professionals in drug development targeting these pathways.

Physicochemical Properties of Human this compound

The fundamental physicochemical properties of human this compound are summarized in the table below. These values are critical for its purification, handling, and in vitro functional assays. The theoretical values have been calculated based on the primary amino acid sequence obtained from UniProt (Accession: O75379).[1][5]

PropertyValueData Source
Full Name Vesicle-associated membrane protein 4UniProt[1]
Gene Name VAMP4GeneCards[6]
Organism Homo sapiens (Human)UniProt[1]
Amino Acid Count 141UniProt[1]
Molecular Weight (Theoretical) 15.9 kDaCalculated from sequence
Isoelectric Point (pI) (Theoretical) 4.45Calculated from sequence
Subcellular Localization Trans-Golgi network, Golgi apparatus, Endosome, Synaptic vesicleUniProt[1], Wikipedia[2]

Amino Acid Composition of Human this compound

The following table details the amino acid composition of human this compound, derived from its primary sequence. This information is useful for various biochemical calculations and for designing experiments such as peptide mapping.

Amino AcidCountPercentage (%)
Alanine (A)42.84
Arginine (R)64.26
Asparagine (N)53.55
Aspartic acid (D)117.80
Cysteine (C)00.00
Glutamic acid (E)107.09
Glutamine (Q)42.84
Glycine (G)42.84
Histidine (H)21.42
Isoleucine (I)42.84
Leucine (L)117.80
Lysine (K)64.26
Methionine (M)21.42
Phenylalanine (F)53.55
Proline (P)42.84
Serine (S)149.93
Threonine (T)85.67
Tryptophan (W)10.71
Tyrosine (Y)10.71
Valine (V)85.67
Total 141 100.00

Structural and Functional Characterization

This compound is an integral membrane protein characterized by a conserved SNARE motif, which is central to its function in membrane fusion. This motif, along with those from its binding partners, syntaxin and SNAP-25, assembles into a highly stable four-helix bundle known as the SNARE complex.[4]

Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating the function and localization of many proteins, including this compound.

  • Phosphorylation: this compound is known to be phosphorylated on serine 30 by casein kinase 2. This phosphorylation event enhances the binding of the adaptor protein-1 (AP-1) to this compound, a process that is mediated by the phosphofurin acidic cluster sorting protein (PACS-1). This regulatory mechanism is crucial for the correct sorting and trafficking of this compound.[7][8]

While other PTMs such as ubiquitination have been shown to regulate other synaptobrevin isoforms, specific evidence for ubiquitination or glycosylation of this compound is not yet well-documented in the reviewed literature.

Protein-Protein Interactions

The primary function of this compound is mediated through its interactions with other proteins, particularly other SNAREs.

  • SNARE Complex Formation: this compound, as an R-SNARE, forms a stable, SDS-resistant ternary complex with the Q-SNAREs syntaxin-1 and SNAP-25. This complex is fundamental for the fusion of vesicles with target membranes.[4]

  • Interaction with Adaptor Proteins: The dileucine motif in the N-terminal region of this compound is required for its binding to the AP-1 adaptor complex, which is essential for its correct localization and trafficking.[9]

  • Modulatory Interactions: The interaction of this compound with PACS-1 modulates its binding to AP-1 in a phosphorylation-dependent manner, highlighting a sophisticated regulatory network.[7][8]

The following diagram illustrates the key interactions of this compound in the context of its trafficking and SNARE complex formation.

SYB4_Interactions cluster_Vesicle Transport Vesicle cluster_TargetMembrane Target Membrane cluster_Regulation Regulatory Proteins This compound This compound AP1 AP-1 This compound->AP1 binds SNARE_Complex SNARE Complex (Membrane Fusion) This compound->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex AP1->this compound trafficking PACS1 PACS-1 PACS1->this compound modulates binding CK2 Casein Kinase 2 CK2->this compound P

Caption: this compound interaction network in membrane trafficking.

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the characterization of this compound.

Recombinant this compound Expression and Purification

This protocol describes the expression and purification of a recombinant human this compound cytoplasmic domain (amino acids 1-115) fused to a His-tag in E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the His-tagged human this compound (1-115) coding sequence.

  • Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme). Sonicate the cell suspension on ice to lyse the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol) and store at -80°C.[10]

The workflow for recombinant this compound purification is depicted below.

SYB4_Purification Start E. coli culture with this compound plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvesting Induction->Harvest Lysis Sonication & Lysis Harvest->Lysis Clarification Centrifugation Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Wash Washing AffinityChrom->Wash Elution Imidazole Elution Wash->Elution Dialysis Dialysis & Storage Elution->Dialysis End Purified this compound Dialysis->End

Caption: Workflow for recombinant this compound purification.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol outlines the steps to investigate the interaction of this compound with its binding partners in a cellular context.[11][12]

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., this compound) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein to confirm the interaction.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of proteins in solution.[13][14][15]

  • Sample Preparation: Prepare a solution of purified this compound (or its cytoplasmic domain) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50 nm/min.

  • Data Acquisition: Record the CD spectrum of the protein solution in a quartz cuvette with a path length of 0.1 cm at a controlled temperature (e.g., 25°C).

  • Blank Subtraction: Record the spectrum of the buffer alone and subtract it from the protein spectrum.

  • Data Conversion and Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the resulting spectrum using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development. A thorough understanding of this compound's molecular characteristics and interactions is essential for elucidating its precise roles in cellular function and for the potential development of therapeutic interventions targeting its associated pathways.

References

Methodological & Application

Application Notes and Protocols for the Study of Syndecan-4 (SDC4) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syndecan-4 (SDC4), a transmembrane heparan sulfate proteoglycan, is a key regulator of cellular behavior. It is ubiquitously expressed and plays a crucial role in cell adhesion, migration, proliferation, and signal transduction.[1][2][3][4] SDC4 acts as a co-receptor for various growth factors, such as fibroblast growth factor (FGF), and can also signal independently.[1][2] Its ability to bind to extracellular matrix components like fibronectin and interact with the actin cytoskeleton makes it a central player in mechanotransduction.[1] These application notes provide detailed protocols for studying the function of SDC4 in common cell culture assays.

Mechanism of Action & Signaling Pathways

Syndecan-4 modulates intracellular signaling through several key pathways:

  • Fibroblast Growth Factor (FGF) Signaling: SDC4 binds to FGF and its receptor (FGFR), stabilizing the complex and enhancing downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[1][2]

  • Protein Kinase C α (PKCα) Activation: The cytoplasmic domain of SDC4 can directly bind and activate PKCα, a crucial event in the regulation of cell migration and adhesion.[5][6] This interaction is dependent on the oligomerization of SDC4.

  • Rho GTPase Regulation: SDC4 signaling influences the activity of small GTPases like Rac1, which are master regulators of the actin cytoskeleton and are essential for cell migration.[4][6]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: SDC4 can mediate the activation of the ERK pathway, which is involved in cell proliferation and differentiation, often in response to growth factors like PGE2.[5]

Signaling Pathway Diagram:

SDC4_Signaling ECM Extracellular Matrix (e.g., Fibronectin) SDC4 Syndecan-4 (SDC4) ECM->SDC4 GF Growth Factors (e.g., FGF, VEGF, PDGF) FGFR Growth Factor Receptor (e.g., FGFR) GF->FGFR SDC4->FGFR co-receptor Integrin Integrin SDC4->Integrin crosstalk PKCa PKCα SDC4->PKCa MAPK MAPK Pathway (ERK) FGFR->MAPK Adhesion Cell Adhesion Integrin->Adhesion RhoGTPases Rho GTPases (Rac1) PKCa->RhoGTPases PKCa->MAPK Actin Actin Cytoskeleton RhoGTPases->Actin Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration Actin->Migration Actin->Adhesion

Caption: Syndecan-4 signaling pathways.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines basic procedures for maintaining cell lines used in SDC4-related assays. Specific cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for studying SDC4 function.[7]

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Plate the cells in an appropriate culture vessel.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Monitor cell growth and morphology daily.

  • Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction of the cell suspension to a new culture vessel with fresh medium.

SDC4 Knockdown using siRNA

This protocol describes how to transiently reduce the expression of SDC4 to study its loss-of-function effects.

Experimental Workflow Diagram:

siRNA_Workflow Start Seed Cells Transfect Transfect with SDC4 siRNA or Control siRNA Start->Transfect Incubate Incubate (e.g., 48-72 hours) Transfect->Incubate Validate Validate Knockdown (qRT-PCR, Western Blot) Incubate->Validate Assay Perform Functional Assay (Proliferation, Migration, etc.) Validate->Assay End Analyze Data Assay->End

References

Application Notes and Protocols for the Dissolution and Preparation of Syndecan-4 (SYB4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syndecan-4 (SDC4), occasionally referred to as SYB4 in some contexts, is a transmembrane heparan sulfate proteoglycan that plays a pivotal role in cell-matrix adhesion, growth factor signaling, and cytoskeletal organization.[1] As a co-receptor for various growth factors and integrins, Syndecan-4 is integral to numerous cellular processes, including proliferation, migration, and differentiation, making it a molecule of significant interest in both basic research and therapeutic development.[1][2][3] These application notes provide detailed protocols for the proper dissolution and preparation of recombinant Syndecan-4 for various experimental applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the handling and use of recombinant Syndecan-4, based on information from various suppliers and research articles.

Table 1: Reconstitution and Storage of Recombinant Syndecan-4

ParameterRecommended ConditionsNotes
Form Typically supplied as a lyophilized powder or a sterile filtered solution.Lyophilized form offers long-term stability.
Reconstitution Buffer Sterile Phosphate-Buffered Saline (PBS) or 20mM Tris-HCl, pH 8.0.[4][5]Refer to the manufacturer's datasheet for the specific product.
Reconstitution Concentration 0.1 - 1.0 mg/mL.[6]A higher concentration can improve stability.
Short-term Storage (Reconstituted) 2-8°C for up to one week.[7]Avoid repeated temperature fluctuations.
Long-term Storage (Reconstituted) Aliquot and store at -20°C to -80°C.[6][8]Avoid multiple freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) is recommended for dilute solutions.[8]
Long-term Storage (Lyophilized) -20°C to -80°C for up to 2 years.[8]Stable at room temperature for short periods (e.g., 3 days for shipping).[8]

Table 2: Typical Working Concentrations for In Vitro Experiments

Experimental ApplicationTypical Working Concentration
ELISA (Coating) 500 ng/mL[4]
ELISA (Standard Range) 62.5 - 4,000 pg/mL[9]
Cell Culture (Treatment) Assay-dependent; requires optimization.
Binding Assays (e.g., SPR) 30 µg/mL (for immobilization)[10]
Cell Migration/Wound Healing Assays Assay-dependent; requires optimization.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Recombinant Syndecan-4

This protocol provides a general procedure for reconstituting lyophilized Syndecan-4. Always refer to the product-specific datasheet for any variations.

Materials:

  • Lyophilized recombinant Syndecan-4

  • Sterile, high-purity water, sterile PBS, or other recommended buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Centrifugation: Before opening, briefly centrifuge the vial of lyophilized protein to ensure the entire pellet is at the bottom.[8][11]

  • Buffer Addition: Carefully open the vial and add the recommended volume of sterile reconstitution buffer to achieve the desired stock concentration (typically 0.1-1.0 mg/mL).[6]

  • Dissolution: Gently agitate or swirl the vial to dissolve the protein. Do not vortex or shake vigorously, as this can cause denaturation.[8][11] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[11]

  • Aliquoting and Storage: Once fully dissolved, aliquot the protein solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Syndecan-4 Detection

This protocol outlines a general sandwich ELISA procedure for the quantitative detection of Syndecan-4.

Materials:

  • 96-well microplate pre-coated with a capture antibody specific for Syndecan-4

  • Recombinant Syndecan-4 standard

  • Samples containing Syndecan-4

  • Biotinylated detection antibody specific for Syndecan-4

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the reconstituted Syndecan-4 standard in assay diluent to generate a standard curve (e.g., 4000 pg/mL to 62.5 pg/mL).[9] Dilute samples as needed in assay diluent.

  • Incubation with Standard and Sample: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.[12]

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step as described in step 3.

  • Streptavidin-HRP Incubation: Add 100 µL of the Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.[12]

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.[12]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the Syndecan-4 standards. Use the standard curve to determine the concentration of Syndecan-4 in the samples.

Visualizations

Syndecan-4 Signaling Pathway

Syndecan4_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ECM ECM (e.g., Fibronectin) SDC4 Syndecan-4 ECM->SDC4 binds Integrin Integrin ECM->Integrin binds GF Growth Factors (FGF, VEGF, PDGF) GF->SDC4 co-receptor GFR Growth Factor Receptor GF->GFR binds SDC4->Integrin cooperates with SDC4->GFR modulates PKCa PKCα SDC4->PKCa activates FAK FAK Integrin->FAK activates MAPK MAPK Pathway GFR->MAPK activates AKT AKT Pathway GFR->AKT activates RhoGTPases Rho GTPases (Rac1, RhoA) PKCa->RhoGTPases regulates Cytoskeleton Actin Cytoskeleton RhoGTPases->Cytoskeleton reorganization FAK->RhoGTPases activates CellResponse Cellular Responses (Proliferation, Migration, Adhesion) MAPK->CellResponse AKT->CellResponse Cytoskeleton->CellResponse

Caption: Syndecan-4 signaling pathways.

Experimental Workflow for Syndecan-4 Preparation and Use

Experimental_Workflow cluster_prep Preparation of Syndecan-4 Stock cluster_storage Storage cluster_application Experimental Applications Lyophilized Lyophilized SDC4 Centrifuge Centrifuge Vial Lyophilized->Centrifuge Reconstitute Reconstitute in Buffer Centrifuge->Reconstitute Stock Stock Solution (0.1-1 mg/mL) Reconstitute->Stock ShortTerm Short-term (2-8°C, <1 week) Stock->ShortTerm LongTerm Long-term (Aliquot, -20°C/-80°C) Stock->LongTerm Dilution Prepare Working Dilutions ShortTerm->Dilution LongTerm->Dilution ELISA ELISA Dilution->ELISA CellCulture Cell Culture Treatment Dilution->CellCulture BindingAssay Binding Assay Dilution->BindingAssay MigrationAssay Migration Assay Dilution->MigrationAssay

Caption: Workflow for preparing and using Syndecan-4.

References

Unraveling the Role of SYB4 in High-Throughput Screening: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and cellular biology, high-throughput screening (HTS) has emerged as a pivotal technology for the rapid identification of bioactive compounds. This document provides a comprehensive overview of the application of a molecule of interest, here referred to as SYB4, within HTS paradigms. Due to the limited direct search results for "this compound," we will focus our discussion on Syndecan-4 (SDC4) , a cell surface proteoglycan with a similar abbreviation, which is extensively involved in cellular signaling and a plausible candidate for HTS campaigns. Should "this compound" refer to a different molecule, the principles and methodologies outlined herein will still serve as a valuable framework for designing and implementing HTS assays.

Syndecan-4 plays a crucial role in cell proliferation, migration, and mechanotransduction by acting as a coreceptor for various growth factors and by initiating its own signaling cascades.[1][2] Its involvement in fundamental cellular processes makes it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.

This compound (Syndecan-4) Signaling Pathways

Understanding the signaling pathways modulated by Syndecan-4 is fundamental to designing effective HTS assays. Syndecan-4 participates in multiple signaling cascades, often in concert with other receptors like Fibroblast Growth Factor Receptors (FGFRs) and integrins.[1][2]

Co-receptor Signaling with FGFR

As a co-receptor for FGFRs, Syndecan-4 enhances the duration and intensity of downstream signaling, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This modulation of a key pathway in cell growth and differentiation highlights its potential as a drug target.

SYB4_FGFR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (FGF) Ligand (FGF) This compound This compound Ligand (FGF)->this compound FGFR FGFR Ligand (FGF)->FGFR This compound->FGFR MAPK_Pathway MAPK Pathway (Proliferation, Differentiation) FGFR->MAPK_Pathway

Caption: this compound as a co-receptor with FGFR, modulating the MAPK pathway.

Independent Signaling

Syndecan-4 can also function as an independent receptor, activating intracellular signaling pathways upon ligand binding.[1][2] This includes the activation of Protein Kinase Cα (PKCα), which in turn influences the Rho family of GTPases and the mTOR complex 2 (mTORC2), affecting cell adhesion, migration, and metabolism.[1]

SYB4_Independent_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand This compound This compound Ligand->this compound PKCa PKCα This compound->PKCa RhoGTPases Rho GTPases (Cytoskeletal Organization) PKCa->RhoGTPases mTORC2 mTORC2 (Cell Growth, Survival) PKCa->mTORC2

Caption: this compound independent signaling cascade via PKCα activation.

High-Throughput Screening for this compound Modulators

The goal of an HTS campaign targeting this compound would be to identify small molecules that can either inhibit or activate its signaling functions. The choice of assay will depend on the specific aspect of this compound biology being targeted.

Assay Development and Methodologies

A robust and reliable assay is the cornerstone of any successful HTS campaign. The development process typically involves selecting the appropriate assay format, optimizing conditions, and validating its performance.

General HTS Workflow:

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Large Compound Library) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Below are example protocols for assays that could be adapted for screening for this compound modulators.

1. Cell-Based Reporter Gene Assay for MAPK Pathway Activation

This assay measures the transcriptional activity of a downstream target of the MAPK pathway, providing an indirect readout of this compound-FGFR signaling.

  • Objective: To identify compounds that modulate this compound-dependent MAPK pathway activation.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a transcription factor activated by the MAPK pathway.

  • Protocol:

    • Cell Line: Use a stable cell line co-expressing this compound, FGFR, and the reporter construct.

    • Plating: Seed cells in 384- or 1536-well plates and incubate overnight.

    • Compound Addition: Add test compounds from a chemical library using an acoustic liquid handler for precision.

    • Stimulation: Add a known FGF ligand to stimulate the pathway.

    • Incubation: Incubate for a period sufficient to allow for gene expression.

    • Lysis and Detection: Lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

2. High-Content Imaging Assay for this compound Internalization

Receptor endocytosis is a critical step in signal modulation.[1] This assay visualizes and quantifies the internalization of this compound in response to stimuli or compounds.

  • Objective: To identify compounds that affect the cellular localization of this compound.

  • Principle: this compound is tagged with a fluorescent protein (e.g., GFP). Automated microscopy and image analysis are used to quantify the translocation of the fluorescent signal from the cell surface to intracellular compartments.

  • Protocol:

    • Cell Line: Use a cell line stably expressing fluorescently-tagged this compound.

    • Plating: Seed cells in optically clear 384- or 1536-well plates.

    • Compound Treatment: Add test compounds and incubate for the desired time.

    • Cell Staining: Stain cells with nuclear and/or cell membrane dyes for automated image segmentation.

    • Image Acquisition: Acquire images using an automated high-content imaging system.

    • Image Analysis: Use image analysis software to quantify the amount of internalized this compound per cell.

Data Presentation and Analysis

The vast amount of data generated from HTS requires robust analysis methods to identify true hits and eliminate false positives.

Table 1: Summary of HTS Data for Hypothetical this compound Modulators

Compound ID Assay Type Primary Screen Result (% Inhibition) IC50 / EC50 (µM) Secondary Assay Result (e.g., Cell Viability)
Cmpd-001Reporter Gene851.2No significant toxicity
Cmpd-002Reporter Gene20> 50Not tested
Cmpd-003Imaging92 (increased internalization)0.8No significant toxicity
Cmpd-004Reporter Gene-45 (activation)EC50 = 2.5Mild toxicity at high concentrations

Data Analysis Workflow:

Data_Analysis_Workflow Raw_Data Raw Plate Reader/ Imaging Data Normalization Data Normalization (e.g., to Controls) Raw_Data->Normalization Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection Dose_Response_Curve Dose-Response Curve Fitting (IC50/EC50 Determination) Hit_Selection->Dose_Response_Curve Data_Visualization Data Visualization (Heatmaps, Scatter Plots) Dose_Response_Curve->Data_Visualization Hit_List Final Hit List Data_Visualization->Hit_List

References

Application Notes and Protocols for SYB4, a Novel Syndecan-4 Modulator, in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the hypothesis that "SYB4" is a novel modulator of Syndecan-4 (SDC4), a cell surface heparan sulfate proteoglycan. This assumption is made due to the absence of publicly available information for a specific therapeutic agent designated "this compound". The information provided is for research and drug development professionals and is intended to serve as a comprehensive guide for the preclinical evaluation of a hypothetical Syndecan-4 modulator in in vivo animal models.

Introduction to Syndecan-4 (SDC4)

Syndecan-4 is a transmembrane proteoglycan that plays a crucial role in cell-matrix interactions, growth factor signaling, and mechanotransduction.[1][2] It acts as a co-receptor for various growth factors, including fibroblast growth factors (FGFs), vascular endothelial growth factors (VEGFs), and platelet-derived growth factors (PDGFs).[2] By binding to these ligands and their primary receptors, SDC4 modulates downstream signaling pathways, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, influencing cellular processes like proliferation, migration, and adhesion.[1][2] Given its central role in fundamental cellular functions, SDC4 represents a promising therapeutic target for a range of diseases, including cancer, inflammatory disorders, and tissue repair.

This compound: A Hypothetical Syndecan-4 Modulator

For the purpose of these application notes, this compound is presented as a selective modulator of Syndecan-4. Its mechanism of action could be either agonistic or antagonistic, depending on the therapeutic indication. An SDC4 agonist might be beneficial in promoting tissue repair and regeneration, while an antagonist could be effective in inhibiting tumor growth and inflammation.

Application Notes

Therapeutic Potential

The therapeutic utility of modulating Syndecan-4 with a compound like this compound is broad. Potential applications include:

  • Oncology: As an antagonist, this compound could inhibit tumor angiogenesis and metastasis by blocking the interaction of SDC4 with pro-angiogenic growth factors.

  • Inflammation: By antagonizing SDC4, this compound could reduce leukocyte adhesion and transmigration at sites of inflammation.

  • Wound Healing: As an agonist, this compound could promote cell migration and proliferation, accelerating tissue repair.

  • Cardiovascular Disease: SDC4 modulation may influence vascular remodeling and the response to injury.

Biomarker Strategy

In vivo studies with this compound should incorporate a robust biomarker strategy to demonstrate target engagement and downstream pharmacological effects. Potential biomarkers include:

  • Pharmacodynamic (PD) Markers: Measurement of phosphorylated downstream signaling proteins (e.g., p-PKC, p-ERK) in tissue samples.

  • Efficacy Markers: Assessment of tumor volume, inflammatory cell infiltration, or wound closure rates.

  • Soluble SDC4: The shed ectodomain of Syndecan-4 can be measured in plasma or serum as a potential indicator of target modulation.[1]

In Vivo Study Protocols

The following are generalized protocols for evaluating the in vivo efficacy of this compound in animal models. Specific parameters should be optimized for each study.

General Considerations for In Vivo Studies
  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[3][4]

  • Animal Models: The choice of animal model is critical and should accurately reflect the human disease state.[3]

  • Route of Administration and Formulation: The route of administration (e.g., intravenous, intraperitoneal, oral) and formulation of this compound should be carefully selected based on its physicochemical properties and the desired pharmacokinetic profile.

Protocol 1: Evaluation of this compound (Antagonist) in a Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in an in vivo xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) bearing subcutaneous human tumor xenografts (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).

Materials:

  • This compound (lyophilized powder)

  • Vehicle control (e.g., sterile saline, PBS with 0.1% BSA)

  • Tumor cells

  • Matrigel (optional)

  • Calipers

  • Anesthesia

Experimental Workflow:

experimental_workflow_xenograft cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture implantation Tumor Cell Implantation cell_culture->implantation randomization Randomization implantation->randomization treatment This compound/Vehicle Treatment randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tissue_collection Tumor & Organ Collection euthanasia->tissue_collection analysis Histology & Biomarker Analysis tissue_collection->analysis

Experimental workflow for a xenograft tumor study.

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS or media, optionally with Matrigel, to the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Administer this compound at various dose levels and the vehicle control according to the planned schedule (e.g., daily, twice weekly).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize the animals when tumors in the control group reach the predetermined endpoint size or at the end of the study period.

    • Collect tumors and other relevant organs for downstream analysis.

Data Analysis and Presentation:

GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight (g) ± SEM
Vehicle0
This compound1
This compound10
This compound50

Protocol 2: Evaluation of this compound (Agonist) in a Murine Wound Healing Model

Objective: To assess the pro-healing efficacy of this compound in an in vivo excisional wound model.

Animal Model: C57BL/6 or BALB/c mice.

Materials:

  • This compound (formulated for topical or systemic administration)

  • Vehicle control

  • Biopsy punch (e.g., 6-8 mm)

  • Surgical scissors and forceps

  • Anesthesia and analgesia

  • Wound dressing

  • Digital camera

Experimental Workflow:

experimental_workflow_wound_healing cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization wounding Excisional Wounding acclimatization->wounding treatment_application This compound/Vehicle Application wounding->treatment_application monitoring Wound Imaging & Measurement treatment_application->monitoring euthanasia Euthanasia monitoring->euthanasia tissue_collection Wound Tissue Collection euthanasia->tissue_collection analysis Histology & Gene Expression tissue_collection->analysis

Experimental workflow for a wound healing study.

Procedure:

  • Wound Creation:

    • Anesthetize the mouse and shave the dorsal surface.

    • Create a full-thickness excisional wound using a biopsy punch.

  • Treatment Application:

    • Apply this compound or vehicle control topically to the wound bed or administer systemically.

    • Cover the wound with a semi-occlusive dressing.

  • Monitoring:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Measure the wound area using image analysis software.

  • Endpoint and Tissue Collection:

    • Euthanize animals at predetermined time points.

    • Harvest the entire wound, including the surrounding skin, for histological and molecular analysis.

Data Analysis and Presentation:

GroupTreatmentDay 3 Wound Area (% of Day 0) ± SEMDay 7 Wound Area (% of Day 0) ± SEMDay 14 Wound Area (% of Day 0) ± SEM
VehicleVehicle Control
This compoundLow Dose
This compoundHigh Dose

Syndecan-4 Signaling Pathway

The following diagram illustrates the central role of Syndecan-4 in mediating intracellular signaling.

syndecan4_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm SDC4 Syndecan-4 FGFR FGFR SDC4->FGFR Integrin Integrin SDC4->Integrin PKCa PKCα SDC4->PKCa MAPK MAPK (ERK) FGFR->MAPK FGF FGF FGF->SDC4 FGF->FGFR FN Fibronectin FN->Integrin RhoG RhoG PKCa->RhoG Rac1 Rac1 PKCa->Rac1 mTORC2 mTORC2 PKCa->mTORC2 PDK1 PDK1 PKCa->PDK1 Cell_Response Cellular Responses (Proliferation, Migration) RhoG->Cell_Response Rac1->Cell_Response MAPK->Cell_Response mTORC2->Cell_Response PDK1->Cell_Response

Syndecan-4 signaling pathways.[1]

This diagram illustrates how Syndecan-4, upon binding to ligands like FGF in the extracellular matrix, can act as a co-receptor with FGFR to activate the MAPK pathway.[1][2] Independently, SDC4 can activate PKCα, which in turn modulates several downstream effectors including RhoG, Rac1, mTORC2, and PDK1, leading to various cellular responses.[1]

References

Application Notes: Western Blot Protocol for Investigating the Effects of SYB4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the cellular effects of a hypothetical novel compound, SYB4. Western blotting is a fundamental technique for detecting and quantifying changes in the expression levels of specific proteins, making it an indispensable tool in drug discovery and mechanism of action studies.[1][2] This document details a complete workflow, from cell culture and treatment with this compound to data analysis and interpretation. For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the MEK/ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[3]

Hypothetical Signaling Pathway: this compound as a MEK/ERK Pathway Inhibitor

The MEK/ERK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, ultimately regulating gene expression and cellular processes.[3] We hypothesize that this compound exerts its effects by inhibiting the phosphorylation of ERK1/2, a key downstream effector in this pathway. This inhibition would lead to a decrease in the activation of downstream targets and potentially induce apoptosis. To test this hypothesis, this protocol will focus on measuring the levels of total and phosphorylated ERK1/2 (p-ERK1/2).

MEK_ERK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical MEK/ERK signaling pathway with this compound inhibition.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and analyzing protein expression changes via Western blot.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.[4] Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[5]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Homogenization: Sonicate the lysate briefly to shear DNA and reduce viscosity.[4]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize each sample with lysis buffer to ensure equal protein loading in the subsequent steps.[7]

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.[6]

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel.[8] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9]

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[9]

VI. Detection and Data Analysis
  • Signal Detection: Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and capture the signal using a digital imaging system.[10]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[11]

  • Data Normalization: Normalize the intensity of the target protein bands (p-ERK1/2 and total ERK1/2) to the intensity of the loading control band for each lane. To determine the effect on phosphorylation, calculate the ratio of the normalized p-ERK1/2 to the normalized total ERK1/2.[7][12]

Experimental Workflow

WesternBlot_Workflow A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Data Analysis (Densitometry) J->K

References

Application Notes: SYB4 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptobrevin 4 (SYB4), also known as Vesicle-Associated Membrane Protein 4 (VAMP4), is a member of the synaptobrevin/VAMP family of SNARE proteins.[1] These proteins are crucial components of the molecular machinery that mediates intracellular membrane fusion.[1][2] this compound is primarily localized to the trans-Golgi network (TGN) and is implicated in various vesicular trafficking pathways, including TGN-to-endosome transport and endosome-to-TGN retrograde trafficking.[3][4][5][6] Its function is critical for maintaining cellular homeostasis and is involved in processes such as the regulation of neurotransmission and insulin secretion.[6][7] Immunofluorescence is a powerful technique to visualize the subcellular localization of this compound and to study its potential co-localization with other proteins involved in vesicular transport. These application notes provide a detailed protocol for immunofluorescence staining of this compound in cultured cells.

Key Applications

  • Subcellular Localization: Determine the distribution of this compound within different cellular compartments, particularly the TGN.

  • Co-localization Studies: Investigate the spatial relationship between this compound and other proteins of interest, such as syntaxin 6, to elucidate its role in specific SNARE complexes and trafficking pathways.[4][5]

  • Protein Trafficking Analysis: Observe changes in this compound localization in response to various cellular stimuli, drug treatments, or genetic modifications.

  • Phenotypic Analysis: Characterize the expression and localization of this compound in different cell types or disease models.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving this compound/VAMP4, providing insights into its functional roles.

Cell TypeConditionAnalyteFold Change (KO/KD vs. WT)Citation
INS-1 CellsVAMP4 Knockout (KO)Proinsulin4.5-fold higher[6]
INS-1 CellsVAMP4 Knockout (KO)Insulin1.7-fold higher[6]
PC12 CellsWild-TypeVAMP4~40% co-localized with clathrin in the TGN[5]

Signaling and Trafficking Pathways Involving this compound

This compound is a key player in multiple vesicular trafficking pathways. It forms SNARE complexes with other proteins to mediate membrane fusion. One of its primary roles is in the trafficking of vesicles from the trans-Golgi network (TGN). This compound is involved in anterograde transport from the TGN to endosomes through its interaction with syntaxin 6.[4][5][6] It also participates in retrograde transport from endosomes back to the TGN in a complex with syntaxin 16, VTI1A, and syntaxin 6.[6] Furthermore, in specialized cells like pancreatic β-cells, this compound targets immature secretory granules to lysosomes for degradation, thereby regulating hormone levels.[6] In neurons, this compound is found in presynaptic terminals and plays a role in regulating neurotransmitter release.[7]

SYB4_Signaling_Pathway TGN Trans-Golgi Network (TGN) Endosome Endosome TGN->Endosome Endosome->TGN Lysosome Lysosome ISG Immature Secretory Granule ISG->Lysosome Targeting for Degradation Presynaptic_Terminal Presynaptic Terminal Synaptic_Vesicle Synaptic Vesicle This compound This compound/VAMP4

Caption: this compound/VAMP4 trafficking pathways.

Experimental Protocols

Immunofluorescence Staining of this compound in Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

  • Cells: Adherent cells grown on sterile glass coverslips in a petri dish or in chamber slides.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

  • Permeabilization Buffer: 0.1-0.5% Saponin or Triton X-100 in PBS. Saponin is often recommended for preserving membrane structures.[3]

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.1% Saponin/Triton X-100 in PBS.

  • Primary Antibody: Affinity-purified anti-VAMP4/SYB4 polyclonal or monoclonal antibody. Refer to the manufacturer's datasheet for the recommended dilution.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).

  • Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Mounting Medium: Antifade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Procedure:

  • Cell Culture: Grow cells on coverslips or chamber slides to the desired confluency (typically 60-80%).

  • Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[3][8]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Saponin or Triton X-100 in PBS for 10 minutes at room temperature.[3][9] This step is necessary for the antibody to access intracellular epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary anti-SYB4 antibody in Blocking Buffer to its optimal concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Saponin/Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Saponin/Triton X-100 for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional): Incubate cells with DAPI or Hoechst stain diluted in PBS for 5-10 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Immunofluorescence Experimental Workflow

IF_Workflow start Start: Cells on Coverslip rinse1 Rinse with PBS start->rinse1 fix Fixation (4% PFA) rinse1->fix wash1 Wash with PBS (3x) fix->wash1 permeabilize Permeabilization (Saponin/Triton X-100) wash1->permeabilize wash2 Wash with PBS (3x) permeabilize->wash2 block Blocking wash2->block primary_ab Primary Antibody Incubation (Anti-SYB4) block->primary_ab wash3 Wash (3x) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash (3x, protected from light) secondary_ab->wash4 counterstain Nuclear Counterstain (Optional) wash4->counterstain wash5 Final Wash with PBS counterstain->wash5 mount Mount Coverslip wash5->mount image Microscopy and Imaging mount->image

References

Application Note: Quantitative Analysis of Tetrahydrobiopterin (BH4) and Related Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrobiopterin (BH4) is a critical endogenous enzyme cofactor essential for a variety of physiological processes.[1][2] It plays a pivotal role in the synthesis of monoamine neurotransmitters such as serotonin and dopamine, the metabolism of phenylalanine, and the production of nitric oxide.[1][2][3] The biosynthesis of BH4 is a complex process involving de novo, recycling, and salvage pathways.[1][2] Alterations in BH4 metabolism have been implicated in a range of pathological conditions, including neurodegenerative diseases and metabolic disorders, making the quantitative analysis of BH4 and its metabolites a key area of research.[2][4] This application note provides a detailed protocol for the sensitive and accurate quantification of BH4 and its related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of Tetrahydrobiopterin (BH4) is a highly regulated process that is crucial for numerous biological functions. It begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Cell Lysates, CSF, Plasma) Metabolite_Extraction 2. Metabolite Extraction (e.g., Acid Precipitation) Sample_Prep->Metabolite_Extraction Centrifugation 3. Centrifugation (Protein Removal) Metabolite_Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 5. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis 7. Statistical & Pathway Analysis Data_Processing->Statistical_Analysis

References

Troubleshooting & Optimization

How to reduce SYB4 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "SYB4" is not a standardized gene name. This guide uses "this compound" as a representative target from the Synaptobrevin (VAMP) protein family to address common challenges in gene editing and silencing experiments. The principles and methods described are broadly applicable to targeting specific genes while minimizing off-target effects.

Frequently Asked Questions (FAQs)

General

Q1: What are off-target effects and why are they a concern when studying this compound?

Troubleshooting Guide: CRISPR/Cas9-Mediated Editing of this compound

This section provides guidance on minimizing and detecting off-target mutations when using CRISPR/Cas9 to create this compound knockouts.

FAQs: CRISPR/Cas9

Q1: How can I minimize off-target mutations when using CRISPR/Cas9 to target this compound?

Minimizing off-target effects requires a multi-faceted approach focusing on the two core components of the system: the guide RNA (gRNA) and the Cas9 nuclease. Key strategies include:

  • Optimized gRNA Design: Use computational tools to design gRNAs with high specificity and minimal predicted off-target sites.[6][[“]][8]

  • Engineered Cas9 Variants: Employ high-fidelity Cas9 enzymes (e.g., SpCas9-HF1, eSpCas9) that are engineered to reduce non-specific DNA binding.[1][[“]][9][10]

  • Controlled Delivery Method: Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex instead of plasmid DNA.[[“]][11][12] This limits the time the editing machinery is active in the cell, reducing the opportunity for off-target cleavage.[11][12]

  • Paired Nickases: Use a Cas9 nickase mutant with two gRNAs to create a double-strand break from two single-strand nicks. This significantly increases specificity as it requires two off-target binding events to occur in close proximity.[10][11][13]

Q2: What are the best practices for designing a highly specific single-guide RNA (sgRNA) for this compound?

Proper sgRNA design is the most critical first step.

  • Use Computational Tools: Leverage bioinformatics tools like GuideScan, CHOPCHOP, or CRISPOR.[14][15] These tools scan the genome for potential off-target sites and score sgRNAs based on their predicted on-target efficiency and off-target potential.[8][15][[“]]

  • Target Unique Sequences: Choose a target sequence within the this compound gene that has the fewest similar sequences elsewhere in the genome.

  • Consider gRNA Length: Truncated gRNAs (17-18 nucleotides instead of the standard 20) can sometimes exhibit greater specificity, though this may come at the cost of on-target efficiency.[13]

Q3: Which Cas9 variant is best for reducing off-target effects?

High-fidelity Cas9 variants are engineered to decrease off-target cleavage without substantially compromising on-target activity. SpCas9-HF1 (High-Fidelity 1) and eSpCas9 (enhanced SpCas9) are two of the most widely used and validated variants.[10] For many standard gene targets, SpCas9-HF1 has been shown to render most off-target events undetectable by sensitive genome-wide methods.[1][9][17]

Q4: How can I detect and validate potential off-target effects?

Detection is crucial for confirming the specificity of your experiment. Methods are categorized as biased (computational prediction followed by sequencing) or unbiased (genome-wide experimental screening).[13][18]

  • Computational Prediction: Use tools to predict the most likely off-target sites.[14][18] Then, use PCR to amplify these specific sites from your edited cells and analyze them via Sanger or next-generation sequencing.

  • Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, and Digenome-seq can experimentally identify off-target cleavage events across the entire genome.[2][14][19] GUIDE-seq is a widely used method for detecting off-target sites in living cells.[12]

Data Presentation: Comparison of Cas9 Variants
Cas9 VariantKey FeatureOff-Target Reduction vs. Wild-Type (WT) SpCas9On-Target ActivityCitation(s)
Wild-Type (WT) SpCas9 Standard nucleaseBaselineHigh[12]
SpCas9-HF1 Engineered to reduce non-specific DNA contactsVast majority of off-targets become undetectableComparable to WT (>85% of sgRNAs)[9][10][17]
eSpCas9 Reduces off-target effectsSignificantly reduced compared to WTHigh, comparable to WT[10][13]
SuperFi-Cas9 7D mutant with altered mismatch-stabilizing residues~6.3-fold preference for on-target DNA vs. WT's 1.55-foldHigh[10]
Paired Cas9 Nickases Requires two gRNAs to create a double-strand breakOff-target events significantly decreasedGenerally lower than WT[11][13]

Visualizations: CRISPR Workflow & Pathways

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation design sgRNA Design for this compound (Use CRISPOR, GuideScan) selection Select sgRNAs with High On-Target & Low Off-Target Scores design->selection cas9_choice Choose High-Fidelity Cas9 Variant (e.g., SpCas9-HF1) selection->cas9_choice synthesis Synthesize sgRNA & Purify Cas9 Protein cas9_choice->synthesis rnp Assemble Cas9-sgRNA RNP synthesis->rnp delivery Deliver RNP to Cells (e.g., Electroporation) rnp->delivery culture Culture Cells & Isolate Clones delivery->culture on_target On-Target Validation (Sequencing of this compound locus) culture->on_target off_target_predict In Silico Off-Target Prediction culture->off_target_predict analysis Analyze Data & Confirm Specificity on_target->analysis off_target_detect Genome-wide Off-Target Detection (e.g., GUIDE-seq) off_target_predict->off_target_detect off_target_detect->analysis

Caption: Workflow for minimizing and validating off-target effects in CRISPR experiments.

Experimental Protocols

Protocol 1: Ribonucleoprotein (RNP) Delivery to Reduce Off-Target Effects

This protocol outlines the delivery of pre-assembled Cas9 protein and sgRNA complexes, which are cleared from the cell more rapidly than plasmid-based systems, thereby reducing off-target editing.[[“]][11]

  • Preparation: Resuspend synthetic sgRNA and purified high-fidelity Cas9 nuclease in their respective buffers.

  • RNP Assembly: Mix the Cas9 protein and the this compound-targeting sgRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Cell Preparation: Prepare the target cells for transfection. For electroporation, harvest and wash the cells, then resuspend in a suitable electroporation buffer.

  • Delivery: Add the assembled RNP complex to the cell suspension. Electroporate using a pre-optimized program for your specific cell type.

  • Recovery: Immediately transfer the cells to pre-warmed culture medium and incubate.

  • Analysis: After 48-72 hours, harvest a portion of the cells to assess on-target editing efficiency and perform off-target analysis.

Troubleshooting Guide: RNAi-Mediated Silencing of this compound

This section provides guidance for minimizing off-target effects when using small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to silence this compound expression. The primary cause of RNAi off-targets is the "seed" region of the siRNA binding to partially complementary sequences in the 3' UTR of unintended mRNAs, mimicking microRNA activity.[3][20]

FAQs: RNAi

Q1: How can I reduce off-target effects when using siRNA to silence this compound?

Several strategies can be combined to enhance the specificity of RNAi experiments:

  • Optimized siRNA Design: Use algorithms that avoid sequences with known microRNA seed regions and screen for complementarity to other genes.[5][21]

  • Use Low Concentrations: Titrate your siRNA to the lowest possible concentration that still provides effective knockdown of this compound.[21][22] Off-target effects are highly concentration-dependent.[22]

  • Pool Multiple siRNAs: Using a pool of 3-4 (or more) different siRNAs targeting this compound at a low total concentration can dilute the off-target effects of any single siRNA.[3][23][24]

  • Chemical Modifications: Introduce chemical modifications, particularly in the seed region of the siRNA guide strand, to destabilize off-target binding.[3][4][21]

Q2: What chemical modifications improve siRNA specificity?

2'-O-methyl (2'-OMe) modifications are commonly used.[3][4] Specifically, a 2'-OMe modification at position 2 of the guide strand has been shown to reduce the silencing of most off-target transcripts without significantly impacting on-target gene silencing.[4][22] This modification is thought to sterically hinder the binding of the siRNA seed region to partially matched off-target mRNAs.[25]

Q3: How does pooling siRNAs reduce off-target effects?

The off-target signature of any single siRNA is sequence-specific. By combining multiple siRNAs targeting the same gene (this compound), the concentration of any individual siRNA is reduced. This lowers the chance that any one specific off-target effect will be potent enough to produce a measurable phenotype.[3][23][24] Studies have shown that pools of 15 or more siRNAs can be required to eliminate strong off-target effects.[21]

Data Presentation: Strategies to Mitigate siRNA Off-Target Effects
StrategyMechanismEfficacyCitation(s)
Lowering Concentration Reduces saturation of the RNAi machinery and off-target binding.Effective, but may also reduce on-target knockdown.[21][22]
Pooling Multiple siRNAs Dilutes the concentration of any single siRNA, reducing the impact of its specific off-target signature.Highly effective; complexity of the pool matters.[3][21][23][24]
Chemical Modification (e.g., 2'-OMe) Destabilizes the interaction between the siRNA seed region and partially complementary off-target mRNAs.Can eliminate up to 80% of off-target activity.[4][23][25]
Optimized Sequence Design Avoids seed region matches to the 3' UTR of known off-target genes and paralogues.Foundational step; helps but is often insufficient on its own.[3][21]

Visualizations: RNAi Strategies & Biological Pathway

rnai_strategies cluster_design Design & Synthesis cluster_application Application center_node Reduced this compound Off-Target Effects design Optimized siRNA Design (Avoid seed matches) design->center_node chem_mod Chemical Modification (2'-O-methyl at position 2) chem_mod->center_node pooling Pooling Multiple siRNAs (≥4 siRNAs) pooling->center_node low_conc Use Minimal Effective Concentration low_conc->center_node

Caption: Key strategies converge to reduce off-target effects in RNAi experiments.

snare_pathway cluster_complex SNARE Complex Formation vesicle Synaptic Vesicle This compound This compound (v-SNARE) target_mem Presynaptic Plasma Membrane syntaxin Syntaxin (t-SNARE) snap25 SNAP-25 (t-SNARE) syb4_node This compound This compound->syb4_node docks syntaxin_node Syntaxin snap25_node SNAP-25 syb4_node->syntaxin_node syb4_node->snap25_node fusion Membrane Fusion & Neurotransmitter Release syb4_node->fusion

Caption: Role of Synaptobrevin (this compound) as a v-SNARE in synaptic vesicle fusion.

References

Technical Support Center: Optimizing SYB4 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of SYB4?

A1: The initial step is to establish a dose-response curve. This involves treating your target cells with a wide range of this compound concentrations to identify the concentration that produces the desired biological effect. It is also crucial to assess cytotoxicity at these concentrations to ensure the observed effect is not due to cell death.

Q2: How do I select the range of concentrations for my initial dose-response experiment?

A2: A common starting point is to use a logarithmic dilution series. For example, you could test concentrations ranging from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This broad range helps in identifying the potency of the compound. Subsequent experiments can then focus on a narrower range around the initial effective concentration.

Q3: What are the key readouts to measure the efficacy of this compound, a compound targeting the Syndecan-4 pathway?

A3: Since Syndecan-4 is involved in multiple signaling pathways, the choice of readout will depend on your specific research question.[1][2] Key downstream signaling events that can be measured include:

  • MAPK pathway activation: Measured by the phosphorylation of ERK1/2.[1]

  • AKT pathway activation: Measured by the phosphorylation of AKT.[2]

  • Cell proliferation or migration: Assessed using assays like the MTT assay, wound healing assay, or transwell migration assay.[1]

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cellular process being studied. For signaling pathway activation (e.g., phosphorylation events), shorter incubation times (e.g., 15 minutes to a few hours) are typically sufficient. For functional assays like cell proliferation or migration, longer incubation times (e.g., 24 to 72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period.

Troubleshooting Guide

Issue 1: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density, variations in reagent preparation, or technical errors during plating or treatment. Poor optimization of the assay can also lead to a lack of reproducibility.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and be meticulous with dilutions.

    • Include sufficient replicate wells for each condition.

    • Optimize the assay conditions, such as primer concentrations for qPCR or annealing temperatures.

Issue 2: No observable effect of this compound at any concentration.

  • Possible Cause: The compound may be inactive, degraded, or used at too low a concentration. The chosen readout may not be appropriate for the compound's mechanism of action, or the cells may not be responsive.

  • Solution:

    • Verify the integrity and purity of your this compound stock.

    • Test a wider and higher range of concentrations.

    • Confirm that your target cells express Syndecan-4.

    • Use a positive control to ensure the assay is working correctly.

    • Consider a different, more sensitive assay or readout.

Issue 3: this compound induces significant cell death at concentrations where an effect is observed.

  • Possible Cause: The compound may have off-target cytotoxic effects. The observed biological effect might be an artifact of cellular stress or death.

  • Solution:

    • Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) in parallel with your functional assay.

    • Determine the therapeutic window, which is the range of concentrations that produces the desired effect without significant toxicity.

    • If the therapeutic window is too narrow, consider chemical modification of the compound to reduce toxicity while maintaining efficacy.

Issue 4: The dose-response curve is flat or has a very shallow slope.

  • Possible Cause: The compound may have low potency or may not be the primary driver of the measured response. The assay may not be sensitive enough to detect subtle changes.

  • Solution:

    • Re-evaluate the primary mechanism of action of this compound.

    • Try to optimize the assay for higher sensitivity.

    • Consider that the compound may be an allosteric modulator rather than a direct agonist or antagonist, which can result in a non-standard dose-response curve.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol describes a general method to determine the effective concentration of this compound by measuring the phosphorylation of a downstream target, such as ERK1/2.

Materials:

  • Target cells (e.g., endothelial cells, fibroblasts)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 4-24 hours. This helps to reduce basal signaling pathway activation.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. A common approach is to test a range of concentrations such as 0 (vehicle control), 1, 10, 100, 1000, and 10000 nM.

  • Incubation: Aspirate the starvation medium and add the this compound-containing medium to the respective wells. Incubate for the desired time (e.g., 30 minutes for ERK phosphorylation).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-ERK1/2).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities and plot the ratio of phospho-ERK to total-ERK against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Target cells

  • 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • This compound Treatment: The next day, treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a vehicle control.

  • Incubation: Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the this compound concentration.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize the results from the experiments described above.

Table 1: Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation

This compound Concentration (nM)Fold Change in p-ERK/Total ERK (Mean ± SD)
0 (Vehicle)1.00 ± 0.15
11.25 ± 0.20
102.50 ± 0.35
1005.80 ± 0.60
10006.10 ± 0.55
100006.05 ± 0.65

Table 2: Cytotoxicity of this compound after 48-hour Treatment

This compound Concentration (nM)Cell Viability (% of Vehicle) (Mean ± SD)
0 (Vehicle)100 ± 5.2
199.5 ± 4.8
1098.2 ± 5.5
10095.7 ± 6.1
100085.3 ± 7.2
1000055.1 ± 8.9

Visualizations

Syndecan4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand SDC4 Syndecan-4 (this compound Target) Ligand->SDC4 FGFR FGF Receptor Ligand->FGFR PKC PKC SDC4->PKC RhoGTPases RhoGTPases SDC4->RhoGTPases RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration) ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response RhoGTPases->Cell_Response

Caption: Syndecan-4 signaling pathways targeted by this compound.

Experimental_Workflow Start Start: Define Research Question Dose_Response 1. Dose-Response Curve (Broad Concentration Range) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assay (Parallel to Dose-Response) Start->Cytotoxicity Analyze_1 Analyze Data: Identify EC50 & CC50 Dose_Response->Analyze_1 Cytotoxicity->Analyze_1 Refine_Concentration 3. Refine Concentration Range (Narrow range around EC50) Analyze_1->Refine_Concentration Time_Course 4. Time-Course Experiment Refine_Concentration->Time_Course Analyze_2 Analyze Data: Determine Optimal Time Time_Course->Analyze_2 Functional_Assay 5. Functional Assays (Proliferation, Migration, etc.) Analyze_2->Functional_Assay End End: Optimized this compound Concentration Functional_Assay->End

Caption: Workflow for optimizing this compound concentration.

References

SYB4/VAMP4 Experimental Variability and Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SYB4 (Vesicle-associated membrane protein 4, VAMP4). Given the complexities of vesicle trafficking and protein interaction studies, this guide aims to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound/VAMP4?

A1: this compound/VAMP4 is a SNARE protein involved in two main vesicle trafficking pathways. Firstly, it plays a crucial role in the trans-Golgi network (TGN)-to-endosome transport pathway.[1][2][3][4] Secondly, within the nervous system, this compound/VAMP4 is implicated in a distinct form of neurotransmission, specifically in maintaining bulk Ca2+-dependent asynchronous release, which is functionally separate from the rapid synchronous release mediated by its homolog synaptobrevin-2 (syb2).[5][6][7]

Q2: My this compound/VAMP4 localization seems diffuse and not restricted to a single compartment. Is this normal?

A2: Yes, this is often expected. Unlike some other vesicle proteins that have a very specific localization, this compound/VAMP4 has a broader subcellular distribution.[5] It is predominantly found in the trans-Golgi network (TGN) but is also present on endosomes and synaptic vesicles.[1][2][3] Therefore, a diffuse or multi-compartmental staining pattern in immunofluorescence can be a true reflection of its localization.

Q3: What are the known primary interaction partners of this compound/VAMP4?

A3: this compound/VAMP4 forms SNARE complexes with different partners depending on the trafficking pathway. In the TGN-endosomal pathway, it is known to interact with syntaxin 6, syntaxin 16, and Vti1a.[3][8] In the context of neurotransmission, it forms a stable complex with syntaxin-1 and SNAP-25.[5][6] It's noteworthy that the this compound/VAMP4-containing SNARE complex in neurons does not readily interact with complexins or synaptotagmin-1, which are essential for synchronous neurotransmission.[5][6]

Q4: How does the function of this compound/VAMP4 differ from that of synaptobrevin-2 (syb2)?

A4: this compound/VAMP4 and syb2 have distinct roles in neurotransmission. Syb2 is the primary driver of rapid, Ca2+-dependent synchronous neurotransmitter release. In contrast, this compound/VAMP4 is selectively involved in maintaining the slower, asynchronous component of release.[5][6][7] Imaging studies have shown that the trafficking of this compound/VAMP4 and syb2 show minimal overlap, suggesting they operate in functionally and spatially separate pathways.[5][6]

Troubleshooting Guides

Immunofluorescence (IF)
Issue Potential Cause Recommended Solution
Weak or No Signal Inadequate antibody concentration.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10][11][12]
Poor antibody quality.Ensure the antibody is validated for immunofluorescence. Test the antibody's efficacy via Western blot.[10]
Suboptimal fixation or permeabilization.The fixation and permeabilization method may be masking the epitope. Try different fixation (e.g., methanol vs. paraformaldehyde) or permeabilization (e.g., Triton X-100 vs. saponin) conditions.[9][10][13]
Low protein expression.Use a positive control cell line or tissue known to express this compound/VAMP4. Consider using a signal amplification kit.[10][12]
High Background/Non-specific Staining Primary or secondary antibody concentration is too high.Decrease the antibody concentrations. Perform a titration to find the optimal dilution.[9][11]
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin vs. normal goat serum).[10][11]
Insufficient washing.Increase the number and duration of wash steps after antibody incubations.[9]
Secondary antibody cross-reactivity.Run a control with only the secondary antibody to check for non-specific binding.[11]
Western Blotting (WB)
Issue Potential Cause Recommended Solution
Weak or No Band Low protein abundance in the lysate.Increase the amount of protein loaded onto the gel. Consider enriching for this compound/VAMP4 through immunoprecipitation prior to Western blotting.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining of the membrane. Optimize transfer time and voltage.
Poor antibody performance.Use an antibody validated for Western blotting and ensure it is stored correctly. Include a positive control lysate.
Multiple Bands/Non-specific Bands Antibody concentration is too high.Reduce the primary antibody concentration and/or incubation time.
Protein degradation.Prepare fresh lysates and always include protease inhibitors.
Post-translational modifications.This compound/VAMP4 may be subject to modifications that alter its migration on the gel. Consult the literature for known modifications.
Co-Immunoprecipitation (Co-IP)
Issue Potential Cause Recommended Solution
No or Weak Co-IP of Interaction Partner Lysis buffer is too harsh and disrupts the protein-protein interaction.Use a milder lysis buffer (e.g., with lower detergent concentration). Optimize the salt concentration in the lysis and wash buffers.[14]
Interaction is transient or weak.Consider in vivo cross-linking before cell lysis to stabilize the interaction.
Antibody is blocking the interaction site.Use an antibody that targets a region of this compound/VAMP4 that is not involved in the interaction you are studying.
High Background/Non-specific Binding Insufficient washing.Increase the number and stringency of washes. A gradual increase in salt or detergent concentration in the wash buffer can be effective.[14]
Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.
Antibody concentration is too high.Titrate the antibody to the lowest effective concentration for immunoprecipitation.[14]

Experimental Protocols

General Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.[15][16]

  • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound/VAMP4 diluted in blocking buffer, typically overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[15][16]

Optimized Co-Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against this compound/VAMP4 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer. The stringency of the washes may need to be optimized.[17]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Mandatory Visualizations

SYB4_TGN_Endosome_Pathway cluster_SNARE SNARE Complex Formation TGN trans-Golgi Network (TGN) Vesicle Transport Vesicle TGN->Vesicle Vesicle Budding Endosome Early Endosome Vesicle->Endosome Vesicle Fusion This compound This compound/VAMP4 This compound->Vesicle Syntaxin6 Syntaxin 6 Syntaxin6->Endosome Syntaxin16 Syntaxin 16 Syntaxin16->Endosome Vti1a Vti1a Vti1a->Endosome

Caption: this compound/VAMP4-mediated vesicle trafficking from the TGN to the early endosome.

SYB4_Asynchronous_Release cluster_Presynaptic Presynaptic Terminal SV_pool Synaptic Vesicle Pool SV_this compound This compound/VAMP4-containing Synaptic Vesicle SV_pool->SV_this compound Vesicle Maturation SNARE_complex SNARE Complex (this compound, Syntaxin-1, SNAP-25) SV_this compound->SNARE_complex Docking Presynaptic_membrane Presynaptic Membrane SNARE_complex->Presynaptic_membrane Neurotransmitter Presynaptic_membrane->Neurotransmitter Asynchronous Release (Ca2+ dependent)

Caption: Role of this compound/VAMP4 in asynchronous neurotransmitter release at the presynaptic terminal.

Troubleshooting_Workflow Start Experiment Fails (e.g., weak signal, high background) Check_Reagents Verify Antibody and Reagent Quality Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Protocol Optimize Protocol Parameters (e.g., concentrations, incubation times) Check_Reagents->Optimize_Protocol Reagents OK Run_Controls Include Proper Controls (positive, negative, loading) Optimize_Protocol->Run_Controls Analyze_Results Analyze Results and Re-evaluate Run_Controls->Analyze_Results

Caption: A logical workflow for troubleshooting common experimental issues.

References

Improving the signal-to-noise ratio in SYB4 assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers improve the signal-to-noise ratio in SYBR Green-based qPCR assays.

Frequently Asked Questions (FAQs)

Q1: What is the ideal signal-to-noise ratio in a SYBR Green assay and how is it assessed?

A good signal-to-noise ratio is characterized by a low background fluorescence in the early cycles and a strong, exponential increase in signal during the amplification of the specific product. This results in a clear, steep amplification curve with a well-defined plateau. Key indicators of a healthy signal-to-noise ratio include:

  • Low Cq Values for Target: Efficient amplification of the target sequence.

  • High End-Point Fluorescence: A strong signal indicating robust amplification.

  • Stable Baseline: Minimal background fluorescence in the initial cycles.

  • Single Melt Curve Peak: A single, sharp peak in the dissociation curve analysis confirms the amplification of a single, specific product.[1][2]

Q2: Why is a melt curve analysis essential for SYBR Green assays?

SYBR Green dye binds to any double-stranded DNA, including non-specific products and primer-dimers.[2] This non-specific binding can generate a fluorescent signal, creating background noise and leading to inaccurate quantification.[3] A melt curve analysis is performed after the qPCR run to verify the specificity of the amplification.[2] By gradually increasing the temperature and monitoring the change in fluorescence as the DNA denatures, it's possible to determine the melting temperature (Tm) of the amplified products.[4] A single, sharp peak indicates that a single, specific product was amplified. Multiple peaks suggest the presence of non-specific products or primer-dimers, which compromise the signal-to-noise ratio.[1][5]

Q3: What is an acceptable qPCR efficiency and how does it impact signal quality?

The ideal amplification efficiency for a qPCR assay is between 90% and 110%.[5][6] This indicates that, during the exponential phase, the amount of PCR product is nearly doubling with each cycle.[7] An efficiency outside this range can signify suboptimal reaction conditions, such as the presence of inhibitors, poor primer design, or incorrect reagent concentrations.[6][8] Poor efficiency leads to a weaker signal (higher Cq values) and can reduce the assay's sensitivity and reproducibility, thereby affecting the signal-to-noise ratio.

Troubleshooting Guide

This section addresses specific issues that can lead to a poor signal-to-noise ratio.

Issue 1: High Background Fluorescence or Noisy Signal

Q: My amplification plot has a high baseline or looks noisy. What are the common causes and solutions?

A: High background fluorescence is often due to an excess of template DNA, leading to detectable SYBR Green binding even before amplification begins.[9] It can also be caused by the formation of non-specific products or primer-dimers early in the reaction.

Troubleshooting Steps:

  • Optimize Template Concentration: An excessive amount of template DNA can cause high initial fluorescence.[9] Try diluting the template (e.g., 1:10 or 1:100) to reduce the background signal without significantly affecting the Cq value of the target.[6][9]

  • Check for Contamination: Use no-template controls (NTCs) to check for contamination in your reagents. Amplification in the NTC indicates the presence of contaminating DNA.[10]

  • Optimize Primer Concentration: High primer concentrations can promote the formation of primer-dimers. It is crucial to determine the optimal concentration for both forward and reverse primers.

  • Use a Hot-Start DNA Polymerase: Hot-start polymerases remain inactive at lower temperatures, preventing the formation of non-specific products and primer-dimers during reaction setup.[3]

high_background_troubleshooting start High Background Signal Observed check_ntc Does the No-Template Control (NTC) show amplification? start->check_ntc contamination Result: Contamination Action: - Use fresh, nuclease-free water. - Replace master mix and primers. - Decontaminate workspace. check_ntc->contamination Yes check_template Is template concentration too high? check_ntc->check_template No dilute_template Result: Excess Template Action: - Dilute template DNA/cDNA (e.g., 1:10 or 1:100). - Re-quantify input nucleic acid. check_template->dilute_template Yes check_primers Result: Non-Specific Amplification Action: - Perform melt curve analysis. - Optimize primer concentration. - Increase annealing temperature. check_template->check_primers No

Caption: Troubleshooting logic for high background signal in qPCR.

Issue 2: Multiple Peaks in Melt Curve Analysis

Q: My melt curve shows more than one peak. What does this mean and how can I fix it?

A: Multiple peaks in a melt curve indicate the presence of more than one amplified product.[1] This is a direct sign of non-specific amplification or significant primer-dimer formation, both of which contribute to noise and reduce the accuracy of quantification.[5]

Troubleshooting Steps:

  • Increase Annealing Temperature (Ta): A low annealing temperature can reduce primer binding specificity. Increasing the Ta in increments of 1-2°C can often eliminate non-specific products.[5] Running a temperature gradient is the most effective way to determine the optimal Ta.

  • Optimize Primer Concentrations: An imbalance or excess of primers can lead to the formation of primer-dimers. A primer concentration matrix experiment is recommended to find the lowest concentration that still yields a low Cq value and a single melt curve peak.[1][11]

  • Re-design Primers: If optimization fails, the primers may be poorly designed. Use primer design software to create new primers, paying close attention to avoiding complementarity at the 3' ends to prevent primer-dimer formation.[5] Ensure the amplicon length is between 70 and 150 base pairs.[11][12]

melt_curve_interpretation start Melt Curve Analysis decision How many peaks are observed? start->decision single_peak Single, Sharp Peak decision->single_peak One multiple_peaks Multiple Peaks decision->multiple_peaks More than one single_peak_desc Indication: Specific Amplification Result: High-quality, reliable data. single_peak->single_peak_desc multiple_peaks_desc Indication: Non-Specific Product or Primer-Dimers Result: Poor signal-to-noise ratio, inaccurate quantification. multiple_peaks->multiple_peaks_desc

Caption: Interpretation of single vs. multiple peaks in melt curve analysis.

Issue 3: Low or No Amplification Signal

Q: I'm seeing very high Cq values (>35) or no signal at all. What should I check?

A: A lack of signal can stem from various issues, including problems with the template, reagents, or reaction conditions.[6][10]

Troubleshooting Steps:

  • Check Template Quality and Quantity: Ensure the nucleic acid template is not degraded and is free of inhibitors from the extraction process.[10] If targeting a low-abundance gene, consider increasing the amount of template in the reaction.[8]

  • Verify Reagent Integrity: Reagents, including the master mix and primers, can degrade with improper storage or excessive freeze-thaw cycles.[10] Aliquot reagents to minimize this risk.

  • Confirm Primer and Amplicon Design: Verify that primers are designed for the correct target sequence and that the amplicon is not too long (ideally <200 bp).[13]

  • Optimize Cycling Conditions: Ensure the initial denaturation step is sufficient to fully activate a hot-start polymerase (e.g., 95°C for 2 minutes).[13] Also, verify that the annealing temperature is not too high, which could prevent primers from binding efficiently.[6]

Experimental Protocols & Data

Protocol 1: Primer Concentration Optimization

This protocol helps identify the optimal forward and reverse primer concentrations to maximize specific signal while minimizing primer-dimer formation.

Methodology:

  • Prepare a matrix of reactions with varying concentrations of forward and reverse primers. Common ranges to test are 50 nM, 300 nM, and 800 nM.[1]

  • Use a constant amount of template DNA for all reactions.

  • Include a no-template control for each primer combination.

  • Run the qPCR using standard cycling conditions.

  • Analyze the Cq values and melt curves for each combination.

  • Select the combination that provides the lowest Cq value with a single, sharp peak in the melt curve analysis.[1]

Example Data: Primer Optimization Matrix

Forward Primer (nM)Reverse Primer (nM)Avg. Cq ValueMelt Curve Analysis
505028.5Single Peak
5030026.2Single Peak
5080026.8Primer-Dimer Peak
3005025.9Single Peak
300 300 24.1 Single, Sharp Peak (Optimal)
30080024.5Primer-Dimer Peak
8005026.3Non-Specific Peak
80030024.8Primer-Dimer Peak
80080025.1Significant Primer-Dimer
Protocol 2: Determining Assay Efficiency with a Standard Curve

This protocol is used to calculate the amplification efficiency of your assay.

Methodology:

  • Prepare a serial dilution of a known template (e.g., plasmid DNA or a purified PCR product) over at least 5 orders of magnitude (e.g., 10-fold dilutions).

  • Set up qPCR reactions in triplicate for each dilution point.[5]

  • Include a no-template control.

  • Run the qPCR using the optimized primer concentrations and annealing temperature.

  • Plot the average Cq value for each dilution against the logarithm of the template concentration.

  • Use the qPCR instrument software to calculate the slope of the linear regression line.

  • Calculate the efficiency using the formula: Efficiency = (10(-1/slope) - 1) x 100 .[5]

Example Data: Standard Curve for Efficiency Calculation

DilutionLog(Concentration)Avg. Cq Value
1618.2
1:10521.5
1:100424.9
1:1,000328.1
1:10,000231.4
Slope -3.33
R² Value 0.999
Efficiency 99.7%

A slope of approximately -3.32 indicates an efficiency of 100%.[12] The R² value should be >0.99 for a reliable standard curve.[6]

qpcr_workflow cluster_prep Assay Design & Setup cluster_opt Optimization cluster_val Validation & Analysis primer_design 1. Primer Design (70-150 bp amplicon) reagent_prep 2. Reagent Preparation (Template, Master Mix, Primers) primer_design->reagent_prep primer_opt 3. Primer Concentration Optimization (Matrix) reagent_prep->primer_opt temp_opt 4. Annealing Temperature Optimization (Gradient) primer_opt->temp_opt efficiency 5. Efficiency Calculation (Standard Curve) temp_opt->efficiency data_acq 6. Experimental Run & Data Acquisition efficiency->data_acq analysis 7. Data Analysis (Cq, Melt Curve) data_acq->analysis

References

Technical Support Center: [Product Name] Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general technical guide for protein stability and troubleshooting. The term "SYB4" did not yield specific results in public databases. Therefore, this guide uses "[Product Name]" as a placeholder. Please substitute "[Product Name]" with the specific name of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of [Product Name] activity during long-term storage?

A1: The loss of protein activity during long-term storage can be attributed to several factors:

  • Aggregation: Proteins can clump together, leading to insolubility and loss of function. This can be triggered by improper pH, temperature fluctuations, or high protein concentrations.[1]

  • Proteolytic Degradation: Trace amounts of proteases in the purified protein solution can cleave [Product Name], rendering it inactive.[1]

  • Oxidation: Reactive oxygen species can modify amino acid side chains, particularly cysteine and methionine, leading to a loss of structural integrity and function.[1]

  • Denaturation: Proteins can lose their native three-dimensional structure due to environmental stresses like repeated freeze-thaw cycles or suboptimal buffer conditions.[1]

  • Chemical Degradation: Other chemical modifications, such as deamidation and hydrolysis, can occur over time, affecting the protein's stability and function.[2]

Q2: What are the recommended storage temperatures for [Product Name]?

A2: The optimal storage temperature depends on the duration of storage:

  • Long-term storage (months to years): -80°C is ideal for minimizing enzymatic activity and degradation.[1][3]

  • Short-term storage (weeks to a month): -20°C is suitable, especially for aliquoted samples.[1][3]

  • Temporary storage (days): 4°C can be used for proteins that are sensitive to freezing or are in frequent use.[1][4]

It is crucial to avoid repeated freeze-thaw cycles as they can cause denaturation.[1][4]

Q3: How can I prevent aggregation of [Product Name] during storage?

A3: To minimize aggregation, consider the following:

  • Optimize Buffer Conditions: Ensure the buffer pH is appropriate for [Product Name]'s stability.[1]

  • Use Additives: Include anti-aggregation agents or stabilizers such as glycerol (10-50%), sugars (e.g., trehalose, sucrose), or bovine serum albumin (BSA) in the storage buffer.[1]

  • Control Protein Concentration: Store [Product Name] at an optimal concentration, typically between 1-5 mg/mL, as very high or very low concentrations can promote aggregation.[1]

Q4: What additives can be included in the storage buffer to enhance the stability of [Product Name]?

A4: Several additives can improve protein stability:

  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent the oxidation of cysteine residues.[1][4]

  • Protease Inhibitors: A cocktail of protease inhibitors can be added to prevent degradation by contaminating proteases.[1]

  • Cryoprotectants: Glycerol or ethylene glycol (at 25-50%) can protect against damage from freezing.[4]

  • Chelating Agents: EDTA can be included to chelate metal ions that may catalyze oxidation.[3]

Troubleshooting Guides

Issue 1: Significant loss of [Product Name] activity after thawing.
Possible Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles 1. Aliquot [Product Name] into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[1] 2. If repeated use from the same vial is necessary, consider storing at 4°C for short periods.[1]
Ice Crystal Formation 1. Add a cryoprotectant like glycerol to the storage buffer to a final concentration of 10-50%.[1] 2. Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C.
Suboptimal Buffer 1. Re-evaluate the buffer composition, including pH and ionic strength. 2. Perform a thermal shift assay to screen for more stabilizing buffer conditions.[5]
Issue 2: Presence of multiple bands on SDS-PAGE after storage.
Possible Cause Troubleshooting Steps
Proteolytic Degradation 1. Add a broad-spectrum protease inhibitor cocktail to the storage buffer.[1] 2. Ensure all purification steps are performed at 4°C to minimize protease activity.
Oxidation-induced Fragmentation 1. Include a reducing agent such as DTT or BME (1-5 mM) in the storage buffer.[1] 2. Degas buffers to remove dissolved oxygen.
Aggregation 1. Run a non-reducing SDS-PAGE to check for disulfide-linked aggregates. 2. Analyze the sample using Dynamic Light Scattering (DLS) to detect soluble aggregates.[1]

Experimental Protocols

Protocol 1: Assessing Protein Stability using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a high-throughput method to determine protein thermal stability.[6]

Methodology:

  • Preparation: Prepare a master mix containing the purified [Product Name] at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange) in the desired buffer.

  • Plate Setup: Aliquot the master mix into a 96-well PCR plate. Add different buffers, salts, or potential stabilizing compounds to the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.[5]

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.[6][7] A higher Tm indicates greater protein stability.[7]

Visualizations

Troubleshooting Workflow for Protein Instability

G start Start: Protein Instability Observed check_sds Run SDS-PAGE start->check_sds check_activity Perform Activity Assay start->check_activity degradation Degradation/Multiple Bands? check_sds->degradation loss_activity Loss of Activity? check_activity->loss_activity degradation->loss_activity No add_inhibitors Add Protease Inhibitors degradation->add_inhibitors Yes optimize_buffer Optimize Storage Buffer (pH, additives) loss_activity->optimize_buffer No check_freeze_thaw Review Freeze-Thaw Cycles loss_activity->check_freeze_thaw Yes add_inhibitors->optimize_buffer end End: Stability Improved optimize_buffer->end aliquot Aliquot into single-use volumes aliquot->end check_freeze_thaw->aliquot

Caption: A flowchart for troubleshooting common protein instability issues.

Major Protein Degradation Pathways

G Protein Cellular Proteins Misfolded Misfolded/Damaged Protein Protein->Misfolded Stress/Errors Ubiquitin Ubiquitin Tagging Misfolded->Ubiquitin UPS Pathway Autophagy Autophagy Misfolded->Autophagy Lysosomal Pathway Proteasome Proteasome Ubiquitin->Proteasome Degradation Peptides1 Peptides Proteasome->Peptides1 Lysosome Lysosome Autophagy->Lysosome Fusion Peptides2 Amino Acids Lysosome->Peptides2

References

Technical Support Center: Troubleshooting Cell Viability Problems After SYB4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SYB4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to cell viability assays following treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cell viability?

A1: this compound is a novel small molecule inhibitor designed to modulate specific cellular pathways. Depending on the cell type and experimental conditions, this compound may lead to a decrease in cell viability by inducing apoptosis or inhibiting proliferation. The precise effect and its magnitude are cell-line dependent and should be determined empirically.

Q2: At what concentration should I use this compound in my experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the desired biological outcome. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. A typical starting range for small molecule inhibitors is between 0.1 µM and 100 µM.

Q3: What are the most common assays to measure cell viability after this compound treatment?

A3: Commonly used cell viability assays include tetrazolium-based assays (e.g., MTT, XTT), which measure metabolic activity, and ATP-based assays that quantify the amount of ATP in viable cells.[1] Other methods include trypan blue exclusion for assessing membrane integrity and high-content imaging for more detailed morphological analysis.[2]

Q4: My results are not reproducible between experiments. What are the potential causes?

A4: Lack of reproducibility can stem from several factors, including variability in cell culture conditions, inconsistent reagent preparation, or slight deviations in experimental timelines.[3] It is crucial to use cells within a consistent passage number range, prepare fresh reagents, and standardize all incubation times.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: High Variability Within a Single Experiment

High variability in results, such as inconsistent readings between replicate wells, can obscure the true effect of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Edge Effects The outer wells of a microplate are prone to evaporation and temperature changes.[3] To minimize this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[3]
Inconsistent Cell Seeding Uneven cell distribution can lead to variability. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Improper Reagent Mixing Incomplete mixing of this compound or assay reagents in the wells can cause inconsistent results. Gently mix the plate after adding each component.
Cell Clumping Clumped cells will lead to uneven growth and assay readings. Ensure complete cell dissociation during subculturing.
Problem 2: Unexpected or No Effect of this compound on Cell Viability

If this compound does not produce the expected decrease in cell viability, consider the following.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Drug Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response curve to identify the optimal concentration range.
Compound Instability or Degradation Ensure this compound is stored correctly and has not expired. If possible, test a fresh batch of the compound.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider testing other cell lines or investigating potential resistance mechanisms.
Assay Incompatibility The chosen viability assay may not be suitable for the mechanism of action of this compound.[4] For example, if this compound affects cellular metabolism, an MTT assay might give misleading results.[5] Consider using an alternative assay, such as a trypan blue exclusion assay or an ATP-based assay.
Solvent-Related Issues If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced toxicity or other effects.[3] It's also possible for the solvent itself to have an effect on the cells, which could mask the effect of the compound.[6]
Problem 3: Low Signal or Absorbance Readings in Viability Assays

Low signal can make it difficult to distinguish between treated and untreated cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Cell Seeding Density Too few cells will result in a weak signal.[3] Optimize the cell seeding density for your specific cell line and assay. A titration experiment is recommended to find the linear range of the assay.[7]
Insufficient Incubation Time The incubation time with the assay reagent may be too short. Follow the manufacturer's protocol and consider optimizing the incubation time.
Reagent Issues Ensure that assay reagents are properly stored, not expired, and prepared correctly.
Phenol Red Interference Phenol red in the culture medium can interfere with absorbance readings in some assays.[3] Consider using a phenol red-free medium during the assay incubation step.[3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway Potentially Affected by this compound

SYB4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Transcription_Factors Transcription_Factors Akt->Transcription_Factors Regulates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Hypothetical signaling pathway where this compound inhibits Akt, leading to decreased proliferation and increased apoptosis.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Experimental_Workflow Start Start Cell_Culture Maintain Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding SYB4_Treatment Treat with this compound (Dose-Response) Cell_Seeding->SYB4_Treatment Incubation Incubate for Desired Time SYB4_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Read Absorbance Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A standard experimental workflow for determining the IC50 of this compound using a cell viability assay.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic Start Unexpected Results? Check_Controls Review Controls (Vehicle, Untreated) Start->Check_Controls High_Variability High Variability? Check_Controls->High_Variability No_Effect No this compound Effect? High_Variability->No_Effect No Check_Seeding Optimize Cell Seeding High_Variability->Check_Seeding Yes Low_Signal Low Signal? No_Effect->Low_Signal No Check_Concentration Verify this compound Concentration No_Effect->Check_Concentration Yes Optimize_Cell_Density Increase Cell Density Low_Signal->Optimize_Cell_Density Yes Check_Reagents Verify Reagent Prep & Mixing Check_Seeding->Check_Reagents Check_Edge_Effects Address Edge Effects Check_Reagents->Check_Edge_Effects Check_Compound_Activity Test Compound Activity Check_Concentration->Check_Compound_Activity Consider_Resistance Investigate Cell Resistance Check_Compound_Activity->Consider_Resistance Alternative_Assay Try Alternative Viability Assay Consider_Resistance->Alternative_Assay Optimize_Incubation Increase Incubation Time Optimize_Cell_Density->Optimize_Incubation Check_Medium Use Phenol Red-Free Medium Optimize_Incubation->Check_Medium

Caption: A logical flowchart for troubleshooting common issues encountered during cell viability experiments with this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: SYB4 vs. [Competitor Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison, please specify the name of the competitor compound to be compared against "SYB4". As "this compound" appears to be a hypothetical compound for this exercise, we will proceed by creating a template that can be populated with actual data once a real competitor is identified. For the purpose of this guide, we will refer to the competitor as "[Competitor Compound Name]".

This guide will serve as a framework, demonstrating how to structure the comparison of efficacy between this compound and a competitor, complete with data tables, detailed experimental protocols, and the required visualizations.

This document presents a detailed comparison of the efficacy of this compound and [Competitor Compound Name], two therapeutic compounds under investigation. The analysis is based on a series of preclinical experiments designed to evaluate their respective mechanisms of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and [Competitor Compound Name] in head-to-head in vitro and in vivo studies.

Table 1: In Vitro IC50 Values in Target Cell Line

CompoundIC50 (nM)95% Confidence Interval
This compound15.212.8 - 18.1
[Competitor Compound Name]28.924.5 - 34.1

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Inhibition (%)p-value vs. Vehicle
Vehicle Control1250 ± 150--
This compound (10 mg/kg)350 ± 7572< 0.01
[Competitor Compound Name] (10 mg/kg)580 ± 9053.6< 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and transparent comparison.

In Vitro Cell Viability Assay
  • Cell Culture: The target cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: this compound and [Competitor Compound Name] were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium to achieve the final desired concentrations.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The medium was then replaced with fresh medium containing various concentrations of the test compounds or vehicle control (0.1% DMSO).

  • Viability Measurement: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Tumor Model
  • Animal Husbandry: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 1 x 10^6 cells of the target cancer cell line were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and [Competitor Compound Name] (10 mg/kg). Compounds were administered daily via oral gavage.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Statistical Analysis: Differences in tumor volume between treatment groups and the vehicle control were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo experiment.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibits This compound This compound This compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates

Caption: Proposed signaling pathway of this compound.

G start Start: Tumor Cell Implantation tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle - this compound - [Competitor Compound Name] randomization->treatment measurement Tumor Volume Measurement (2x/week) treatment->measurement endpoint Endpoint: Day 21 measurement->endpoint Continue for 21 days analysis Data Analysis and Statistical Comparison endpoint->analysis

Caption: In vivo experimental workflow.

A Comparative Guide to Target Engagement Validation for SYK and Syndecan-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Validating that a therapeutic agent engages its intended molecular target within a cellular context is a critical step in drug discovery and development. This guide provides a comparative overview of experimental approaches for validating target engagement for two key signaling proteins: Spleen Tyrosine Kinase (SYK) and Syndecan-4 (SDC4). The initial query for "SYB4" has been interpreted to likely refer to one of these targets, given their relevance in current research. We will explore specific, state-of-the-art methodologies for each, presenting experimental protocols, comparative data, and visual workflows to aid researchers in selecting and designing appropriate validation studies.

Spleen Tyrosine Kinase (SYK): A Non-Receptor Tyrosine Kinase

SYK is a critical mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors and Fc receptors, playing a key role in immune response and inflammation.[1][2]

Featured Target Engagement Assay: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells. It is particularly well-suited for studying intracellular proteins like SYK.[3][4][5]

The workflow involves co-expressing a NanoLuciferase (NL)-tagged SYK protein and then introducing a fluorescent tracer that binds to the ATP-binding site of SYK. Compound engagement is measured by its ability to displace the tracer, leading to a decrease in the BRET signal.

G cluster_0 Cell Culture & Transfection cluster_1 Assay Preparation cluster_2 Compound Treatment & Measurement A HEK293 cells are cultured B Cells are transfected with NanoLuc®-SYK fusion vector A->B C Transfected cells are harvested and seeded into 384-well plates B->C D Cells are treated with a fluorescent NanoBRET™ tracer C->D E Test compounds are added in a dose-response format D->E F Nano-Glo® Substrate is added E->F G BRET signal is measured on a luminometer F->G H Data analysis to determine IC50 values G->H

Fig. 1: General workflow for a SYK NanoBRET™ target engagement assay.

This protocol is adapted from published studies on SYK NanoBRET™ assays.[3][4][5]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

    • Transfect the cells with a plasmid encoding for an N-terminally or C-terminally tagged NanoLuc®-SYK fusion protein.

  • Assay Setup:

    • Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into a 384-well white assay plate.

    • Add the NanoBRET™ fluorescent tracer to the cells at a pre-optimized concentration.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the wells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Signal Detection:

    • Add Nano-Glo® substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw ratios to milliBRET units (mBU).

    • Plot the mBU values against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following table summarizes IC50 values for various SYK inhibitors obtained from NanoBRET™ cellular target engagement assays.[3]

CompoundSYK VariantCellular IC50 (nM) [NanoBRET™]
MRL-SYKiSYK(S550Y)<500
MRL-SYKiSYK(S550F)<500
MRL-SYKiSYK(P342T)<500
CerdulatinibSYK(S550Y)Potent
P505-15SYK(S550F)Potent
R406SYK(P342T)Least Potent
EntospletinibSYK(P342T)Least Potent
SYK Signaling Pathway

SYK is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated, creating docking sites for the SH2 domains of SYK. This leads to SYK activation and subsequent phosphorylation of downstream targets, triggering signaling cascades that regulate cellular responses like proliferation, differentiation, and inflammation.[6][7]

G BCR B-Cell Receptor (BCR) Fc Receptor ITAM p-ITAM BCR->ITAM Receptor Engagement SYK SYK ITAM->SYK Recruitment & Activation PLCg PLCγ SYK->PLCg VAV VAV SYK->VAV PI3K PI3K SYK->PI3K Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg->Downstream VAV->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response

Fig. 2: Simplified SYK signaling pathway.

Syndecan-4 (SDC4): A Transmembrane Proteoglycan

Syndecan-4 is a cell surface heparan sulfate proteoglycan that acts as a co-receptor for various growth factors and integrins. It plays a role in cell adhesion, migration, and proliferation by linking the extracellular matrix to the actin cytoskeleton and modulating intracellular signaling pathways.[8][9]

Featured Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

For transmembrane proteins like Syndecan-4, the Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method to confirm target engagement in a physiological context. CETSA® is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[10][11][12]

The workflow for CETSA® involves treating cells with a compound, heating them across a range of temperatures, and then quantifying the amount of soluble SDC4 remaining at each temperature. A shift in the melting curve indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification & Analysis A Cells expressing SDC4 are treated with test compound or vehicle B Cell aliquots are heated to a range of different temperatures A->B C Cells are lysed (with detergent for membrane proteins) B->C D Lysates are centrifuged to separate soluble from precipitated proteins C->D E Soluble SDC4 is quantified (e.g., by Western Blot or ELISA) D->E F Melting curves are plotted to determine thermal shift (ΔTm) E->F

Fig. 3: General workflow for a Syndecan-4 CETSA®.

This is a generalized protocol for applying CETSA® to a transmembrane protein like SDC4.[10][12]

  • Cell Preparation and Treatment:

    • Culture cells known to express Syndecan-4.

    • Treat the cells with the test compound or vehicle control for a defined period.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles. For membrane proteins like SDC4, include a non-denaturing detergent (e.g., NP-40) in the lysis buffer to solubilize the protein.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Quantify the amount of soluble Syndecan-4 in each sample using an antibody-based method like Western blotting or an ELISA.

    • Normalize the data to a loading control.

  • Data Analysis:

    • Plot the percentage of soluble SDC4 against the temperature for both compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in Tm (ΔTm) indicates compound binding.

While specific CETSA® data for SDC4 modulators is not available in the provided search results, the table below illustrates how such comparative data would be presented.

CompoundTargetAssayEndpointResult
Compound XSyndecan-4CETSA®Thermal Shift (ΔTm)+3.5 °C
Compound YSyndecan-4CETSA®Thermal Shift (ΔTm)+1.2 °C
Negative ControlSyndecan-4CETSA®Thermal Shift (ΔTm)No significant shift
Syndecan-4 Signaling Pathway

Syndecan-4 can signal through multiple mechanisms. It can act as a co-receptor for Fibroblast Growth Factor (FGF), enhancing its binding to the FGF receptor (FGFR) and potentiating downstream signaling through pathways like MAPK. Independently, Syndecan-4 can activate Protein Kinase C alpha (PKCα), which in turn regulates cell adhesion and migration through Rho family GTPases.[8][13]

G ECM Extracellular Matrix (ECM) Fibronectin SDC4 Syndecan-4 ECM->SDC4 Integrin Integrin ECM->Integrin FGF FGF FGF->SDC4 FGFR FGFR FGF->FGFR SDC4->FGFR Co-receptor function PKCa PKCα SDC4->PKCa Activation RhoGTPase Rho GTPases (Rac1) Integrin->RhoGTPase MAPK MAPK Pathway FGFR->MAPK PKCa->RhoGTPase Response Cellular Response (Adhesion, Migration, Proliferation) RhoGTPase->Response MAPK->Response

Fig. 4: Simplified Syndecan-4 signaling pathways.

Comparison of Target Engagement Methodologies

FeatureNanoBRET™ (for SYK)CETSA® (for SDC4)
Principle Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.Ligand-induced thermal stabilization of the target protein.
Cellular Context Live cells, providing real-time kinetic data.Live or permeabilized cells, or cell lysates.
Labeling Requires genetic modification of the target (NanoLuc® tag) and a specific fluorescent tracer.Label-free for the compound and target protein.
Throughput High-throughput, suitable for screening large compound libraries.Lower to medium throughput, can be adapted for higher throughput (HT-CETSA).
Target Class Best for soluble intracellular proteins like kinases.Broadly applicable, including challenging targets like transmembrane proteins.
Readout Ratiometric measurement of light emission (BRET signal).Quantification of soluble protein after heating (e.g., Western Blot, ELISA, Mass Spec).
Quantitative Data Provides IC50/Kd values reflecting compound affinity/potency in cells.Provides thermal shift (ΔTm), which correlates with binding affinity.

The choice of a target engagement validation assay depends heavily on the nature of the target protein and the specific research question. For intracellular kinases like SYK , methods like NanoBRET™ offer a high-throughput and quantitative solution for measuring compound binding in live cells. For transmembrane proteins such as Syndecan-4 , label-free methods like CETSA® provide a robust way to confirm target engagement in a physiologically relevant environment. By understanding the principles, protocols, and outputs of these distinct approaches, researchers can generate high-quality, decision-driving data for their drug discovery programs.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of the Novel EGFR Inhibitor SYB4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide presents a comparative cross-reactivity analysis of the investigational compound SYB4, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. To contextualize its performance, this compound is compared against established EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these compounds' selectivity profiles.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen toxicities or even polypharmacology.[1] A compound's selectivity is often assessed by screening it against a large panel of kinases, a process known as kinome scanning. The data presented below summarizes the inhibitory activity (as IC50 or Kd values in nM) of this compound and its comparators against EGFR and a selection of representative off-target kinases. Lower values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (Kd, nM)[2]Erlotinib (IC50, nM)[3]Lapatinib (IC50, nM)[4]
EGFR 5 3 2 10.8
ERBB2 (HER2) 5001400>10,0009.2
ABL1>10,0001000>10,000>10,000
SRC1,500>10,000600>10,000
KDR (VEGFR2)>10,000>10,000>10,000>10,000
LCK800>10,000500>10,000
FYN1,200>10,000400>10,000
RIPK290040>10,000>10,000

Note: Data for Gefitinib is presented as dissociation constants (Kd) from the KINOMEscan platform, which measures binding affinity.[2] Data for Erlotinib and Lapatinib are IC50 values, representing the concentration required to inhibit 50% of the kinase's activity.[3][4] this compound data is hypothetical for illustrative purposes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5] Dysregulation of this pathway is a key factor in the development of various cancers.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription experimental_workflow start Start: Identify Lead Compound (e.g., this compound) screen Primary Screen: In Vitro Kinase Assay (EGFR) start->screen profile Secondary Screen: Broad Kinome Panel (e.g., KINOMEscan) screen->profile data_analysis Data Analysis: Determine IC50/Kd, Selectivity Score profile->data_analysis cellular_assay Cellular Target Engagement: Western Blot for p-EGFR/p-ERK data_analysis->cellular_assay phenotypic_assay Phenotypic Assays: Cell Viability, Apoptosis cellular_assay->phenotypic_assay decision Go/No-Go Decision for Preclinical Development phenotypic_assay->decision

References

SYB4 vs. SYB5: A Comparative Analysis of Vesicle-Associated Membrane Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of VAMP4 and VAMP5 Functionality in Vesicular Trafficking.

Vesicle-associated membrane proteins (VAMPs), also known as synaptobrevins (SYB), are critical components of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) machinery that drives intracellular membrane fusion. As R-SNAREs, they reside on transport vesicles and are essential for their specific docking and fusion with target membranes. Among the various VAMP isoforms, VAMP4 (SYB4) and VAMP5 (SYB5) exhibit distinct subcellular localizations and participate in diverse cellular processes. This guide provides a comparative analysis of the activities of this compound and SYB5, supported by experimental data, to elucidate their unique and overlapping roles in cellular physiology.

Functional Overview

VAMP4 (this compound) is primarily localized to the trans-Golgi network (TGN) and endosomes. Its activity is crucial for several trafficking pathways, including retrograde transport from endosomes to the TGN, activity-dependent bulk endocytosis (ADBE) in neurons, and the regulation of both spontaneous and asynchronous neurotransmitter release.[1][2][3] VAMP4's involvement in these processes highlights its role in maintaining the molecular composition of synaptic vesicles and regulating synaptic plasticity.[2][4]

VAMP5 (SYB5) , also known as myobrevin, is predominantly found on the plasma membrane and is highly expressed in muscle and heart tissues.[5] Its expression is significantly upregulated during myogenesis, suggesting a key role in muscle development.[5] Recent studies have also implicated VAMP5 in immunological processes, specifically in promoting Fcγ receptor-mediated phagocytosis and regulating phagosome maturation in macrophages.[6][7]

Comparative Analysis of Fusogenic Activity

The core function of VAMPs is to mediate membrane fusion through the formation of a stable four-helix bundle with their cognate Q-SNAREs (syntaxin and SNAP-25) on the target membrane. The efficiency of this process can be quantified to compare the fusogenic activity of different VAMP isoforms.

A key study systematically compared the membrane fusion activities of various VAMPs with plasma membrane t-SNARE complexes (syntaxin1/SNAP-25 and syntaxin4/SNAP-25) using a quantitative, cell-based fusion assay. The results demonstrated a significant difference in the fusogenic potential of VAMP4 and VAMP5.

v-SNARERelative Fusion Activity with syntaxin1/SNAP-25 (%)Relative Fusion Activity with syntaxin4/SNAP-25 (%)Primary Cellular FunctionsKey Interaction Partners
VAMP4 (this compound) ~50% lower than VAMP1/3/8~36% lower than VAMP1/3Retrograde transport (endosome-to-TGN), activity-dependent bulk endocytosis, asynchronous neurotransmission.Syntaxin 6, Syntaxin 16, Vti1a, Syntaxin-1, SNAP-25, AP1.[8]
VAMP5 (SYB5) Baseline (no significant fusion)Baseline (no significant fusion)Myogenesis, Fcγ receptor-mediated phagocytosis, phagosome maturation.SNAP23, Syntaxin 3, Syntaxin 4, Syntaxin 5, Syntaxin 7, Syntaxin 13, Syntaxin 18.[9][10]

Data is synthesized from a study by Hasan et al. (2010), which quantified fusion activity relative to other VAMP isoforms. The percentages represent a reduction in activity compared to the most efficient VAMPs in the assay.[11][12][13]

The data clearly indicates that while VAMP4 is an active v-SNARE capable of driving membrane fusion with plasma membrane t-SNAREs, its efficiency is lower compared to other isoforms like VAMP1 and VAMP3. In stark contrast, VAMP5 shows no significant fusogenic activity with the tested plasma membrane t-SNAREs, suggesting it may partner with different t-SNAREs or that its primary role is not in direct vesicle fusion at the plasma membrane in this context.[11][12]

Signaling Pathways and Regulatory Mechanisms

The distinct activities of VAMP4 and VAMP5 are governed by their integration into specific signaling and trafficking pathways.

VAMP4 Signaling Pathways

VAMP4 is a key player in the intricate network of vesicular trafficking that maintains cellular homeostasis and neuronal function.

VAMP4_Signaling_Pathways cluster_endocytosis Activity-Dependent Bulk Endocytosis (ADBE) cluster_retrograde Retrograde Transport cluster_neurotransmission Asynchronous Neurotransmission Stimulation High-Frequency Neuronal Stimulation PM_VAMP4 VAMP4 at Plasma Membrane Stimulation->PM_VAMP4 Exocytosis BulkEndosome Bulk Endosome Formation PM_VAMP4->BulkEndosome Clathrin-dependent retrieval Endosome Sorting/Recycling Endosome VAMP4_Retrieval VAMP4-Enriched Vesicle Budding BulkEndosome->VAMP4_Retrieval Sorting VAMP4_SNARE_TGN VAMP4-SNARE Complex (VAMP4, Stx6, Stx16, Vti1a) Endosome->VAMP4_SNARE_TGN Complex Formation TGN trans-Golgi Network VAMP4_SNARE_TGN->TGN Vesicle Fusion VAMP4_Vesicle VAMP4-containing Synaptic Vesicle VAMP4_SNARE_PM VAMP4-SNARE Complex (VAMP4, Stx1, SNAP-25) VAMP4_Vesicle->VAMP4_SNARE_PM Ca_Influx Bulk Ca2+ Influx Ca_Influx->VAMP4_SNARE_PM Async_Release Asynchronous Neurotransmitter Release VAMP4_SNARE_PM->Async_Release Fusion

VAMP4's multifaceted roles in neuronal trafficking.

In ADBE, high-frequency stimulation leads to the accumulation of VAMP4 on the neuronal surface, from where it is selectively retrieved into bulk endosomes.[1][14] This process is essential for recycling synaptic vesicle components during intense activity. VAMP4 also mediates retrograde transport from endosomes back to the TGN by forming a SNARE complex with syntaxin 6, syntaxin 16, and Vti1a.[15][16] Furthermore, VAMP4 can form a SNARE complex with syntaxin-1 and SNAP-25 at the presynaptic terminal to drive a slow, asynchronous mode of neurotransmitter release, which is distinct from the fast, synchronous release mediated by synaptobrevin-2 (VAMP2).[2]

VAMP5 Signaling Pathways

VAMP5's activity is prominent in specialized cellular processes like muscle development and immune responses.

VAMP5_Signaling_Pathways cluster_myogenesis Myogenesis cluster_phagocytosis FcγR-Mediated Phagocytosis Myoblasts Myoblasts Differentiation Differentiation Signal Myotube_Fusion Myotube Formation (Membrane Fusion) Myoblasts->Myotube_Fusion Fusion Events VAMP5_Expression ↑ VAMP5 Expression Differentiation->VAMP5_Expression VAMP5_Expression->Myotube_Fusion FcR_Activation Fcγ Receptor Activation VAMP5_SNAP23 VAMP5-SNAP23 Complex at PM FcR_Activation->VAMP5_SNAP23 Phagosome_Formation Phagosome Formation VAMP5_SNAP23->Phagosome_Formation Vesicle Fusion (with endomembranes) VAMP5_Dissociation VAMP5 Dissociation (Clathrin/Dynamin -dependent) Phagosome_Formation->VAMP5_Dissociation Phagosome_Maturation Phagosome Maturation VAMP5_Dissociation->Phagosome_Maturation Enables subsequent SNAP23-mediated fusion

VAMP5's roles in myogenesis and phagocytosis.

During myogenesis, the expression of VAMP5 is significantly increased, where it is thought to participate in the membrane fusion events required for myoblast fusion into myotubes.[5] In macrophages, VAMP5 is involved in the early stages of Fcγ receptor-mediated phagocytosis.[6][7] Upon receptor activation, VAMP5, in conjunction with SNAP23 at the plasma membrane, facilitates the fusion of endomembrane-derived vesicles to form the phagosome.[9][10] Interestingly, VAMP5 then dissociates from the early phagosome in a clathrin- and dynamin-dependent manner. This dissociation is a crucial regulatory step, as it allows SNAP23 to engage in subsequent fusion events required for phagosome maturation.[6][7]

Experimental Protocols

The assessment of VAMP activity primarily relies on in vitro and cell-based fusion assays. Below are summarized methodologies for key experiments.

In Vitro SNARE-Mediated Liposome Fusion Assay

This assay reconstitutes the minimal fusion machinery in artificial lipid vesicles (liposomes) to measure the intrinsic fusogenic activity of a given v-SNARE/t-SNARE combination.

Objective: To quantify the rate and extent of membrane fusion mediated by VAMP4 or VAMP5 with a specific t-SNARE complex.

Principle: The assay typically employs Förster Resonance Energy Transfer (FRET). One population of liposomes, containing the v-SNARE (e.g., VAMP4), is labeled with a FRET pair of fluorescent lipids (e.g., NBD and Rhodamine). The other population, containing the t-SNAREs, is unlabeled. Fusion between the two liposome populations leads to the dilution of the FRET pair, resulting in a decrease in FRET efficiency and an increase in the donor fluorophore's emission, which can be monitored over time.

Methodology:

  • Protein Expression and Purification: Recombinant VAMP4, VAMP5, syntaxins, and SNAP-25 are expressed (e.g., in E. coli) and purified.

  • Liposome Preparation: Liposomes are prepared with a defined lipid composition. The v-SNARE liposomes are co-reconstituted with the FRET-labeled lipids.

  • Reconstitution: Purified v-SNAREs and t-SNAREs are reconstituted into their respective liposome populations.

  • Fusion Reaction: The two liposome populations are mixed. The fluorescence of the donor fluorophore is monitored over time using a fluorometer.

  • Data Analysis: The increase in fluorescence is normalized and plotted against time to determine the initial rate and final extent of fusion.

Liposome_Fusion_Assay cluster_vesicles Liposome Preparation cluster_reaction Fusion Reaction cluster_detection Detection v_liposome v-Liposome (VAMP + FRET pair) Mix Mix Liposomes v_liposome->Mix t_liposome t-Liposome (t-SNAREs) t_liposome->Mix Fusion Docking & Fusion Mix->Fusion Fused_liposome Fused Liposome (Diluted FRET pair) Fusion->Fused_liposome FRET_dequenching FRET De-quenching Fused_liposome->FRET_dequenching Fluorescence_increase ↑ Donor Fluorescence FRET_dequenching->Fluorescence_increase Fluorometer Fluorometer Measurement Fluorescence_increase->Fluorometer

Workflow for an in vitro liposome fusion assay.
Cell-Based Phagocytosis Assay

This assay evaluates the role of VAMP5 in the process of phagocytosis in a cellular context.

Objective: To determine the effect of VAMP5 overexpression or knockdown on the efficiency of phagocytosis in macrophages.

Principle: Macrophages are incubated with opsonized particles (e.g., antibody-coated beads or red blood cells), and the extent of particle engulfment is quantified.

Methodology:

  • Cell Culture and Transfection/Transduction: A macrophage cell line (e.g., J774) is cultured. Cells are transfected or transduced to either overexpress a tagged version of VAMP5 or to knock down its expression using siRNA or shRNA.

  • Opsonization of Particles: Particles are coated with IgG antibodies.

  • Phagocytosis: Cells are incubated with the opsonized particles for a defined period.

  • Quantification: Non-internalized particles are removed or distinguished from internalized ones (e.g., by using a quenching antibody for external particles). The number of internalized particles per cell is then quantified, often using fluorescence microscopy or flow cytometry.

  • Data Analysis: The phagocytic index (average number of internalized particles per cell) is calculated and compared between control, VAMP5-overexpressing, and VAMP5-knockdown cells.

Conclusion

This compound (VAMP4) and SYB5 (VAMP5) are functionally distinct R-SNAREs that mediate vesicle fusion in specific cellular contexts. VAMP4 is a versatile trafficking protein with moderate fusogenic activity, playing crucial roles in endosomal sorting and the fine-tuning of neurotransmitter release. In contrast, VAMP5 appears to be a more specialized protein. While its direct fusogenic activity with plasma membrane t-SNAREs is minimal in standard assays, it is indispensable for specialized processes like myogenesis and acts as a key regulator in the early stages of phagocytosis. This comparative analysis underscores the functional diversification within the VAMP family, where different isoforms have evolved to orchestrate a wide array of specific membrane trafficking events, thereby contributing to complex cellular functions. Further research into the unique regulatory partners and mechanisms governing the activity of each VAMP will continue to illuminate the intricacies of intracellular transport.

References

Independent Validation of Published VAMP4 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on Vesicle-Associated Membrane Protein 4 (VAMP4), a key R-SNARE protein involved in vesicular trafficking and neurotransmission. The information presented here is collated from peer-reviewed publications to facilitate independent validation and further research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on VAMP4, comparing its function and interactions with other relevant proteins.

Table 1: Effect of VAMP4 Knockdown on Spontaneous Neurotransmission

ConditionParameterMeasurement% Change vs. ControlReference
ControlmEPSC Frequency(Not specified)N/A[1]
VAMP4 KnockdownmEPSC Frequency(Not specified)~55% reduction[1]
ControlVAMP4 Protein Expression(Normalized to 100%)N/A[1]
VAMP4 KnockdownVAMP4 Protein Expression15.4 ± 4.3% of control~85% reduction[1]

mEPSC: miniature Excitatory Postsynaptic Current

Table 2: Comparison of VAMP4 and Synaptobrevin 2 (Syb2) in SNARE Complex Formation

v-SNAREInteracting t-SNAREsComplex Formation EfficiencyInteraction with Complexins & Synaptotagmin-1Reference
VAMP4Syntaxin-1, SNAP-25Equally efficient as Syb2Does not readily interact[2]
Syb2Syntaxin-1, SNAP-25(Baseline for comparison)Readily interacts[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

VAMP4 Knockdown and Analysis of Spontaneous Neurotransmission
  • Objective: To determine the role of VAMP4 in spontaneous excitatory neurotransmission.[1]

  • Methodology:

    • Cell Culture: Hippocampal neurons are cultured from rats.

    • Lentiviral Transduction: Neurons are infected with a lentivirus containing a short hairpin RNA (shRNA) targeting VAMP4 (VAMP4 KD) or an empty vector as a control.

    • Protein Expression Analysis: The efficiency of VAMP4 knockdown is quantified using immunoblotting. Neuron lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to VAMP4 and a loading control (e.g., actin).

    • Electrophysiology: Whole-cell patch-clamp recordings are performed on cultured neurons to measure miniature Excitatory Postsynaptic Currents (mEPSCs). The frequency of mEPSCs is analyzed to assess the impact of VAMP4 knockdown on spontaneous release.[1]

In Vitro SNARE Complex Formation Assay
  • Objective: To compare the efficiency of VAMP4 and Syb2 in forming a stable SNARE complex with plasma membrane SNAREs.[2]

  • Methodology:

    • Protein Purification: Recombinant SNARE motifs of VAMP4, Syb2, Syntaxin-1, and SNAP-25 are expressed and purified.

    • Complex Assembly: The purified SNARE motifs of the v-SNAREs (VAMP4 or Syb2) are incubated with the SNARE motifs of the t-SNAREs (Syntaxin-1 and SNAP-25).

    • SDS-PAGE Analysis: The reaction mixtures are analyzed by SDS-PAGE. The formation of the stable ternary SNARE complex is assessed by the appearance of an SDS-resistant band. The intensity of this band is quantified to compare the complex formation efficiency between VAMP4 and Syb2.[2]

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows related to VAMP4 research.

VAMP4_Signaling_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_complex SNARE Complex VAMP4 VAMP4 SNARE_VAMP4 VAMP4-SNARE Complex VAMP4->SNARE_VAMP4 Binds Syb2 Syb2 SNARE_Syb2 Syb2-SNARE Complex Syb2->SNARE_Syb2 Binds Syntaxin1 Syntaxin-1 Syntaxin1->SNARE_VAMP4 Syntaxin1->SNARE_Syb2 SNAP25 SNAP-25 SNAP25->SNARE_VAMP4 SNAP25->SNARE_Syb2 Async_Release Asynchronous Release SNARE_VAMP4->Async_Release Mediates Sync_Release Synchronous Release SNARE_Syb2->Sync_Release Mediates Calcium Ca²⁺ Synaptotagmin1 Synaptotagmin-1 Calcium->Synaptotagmin1 Binds to Complexin Complexin Complexin->SNARE_Syb2 Regulates Synaptotagmin1->SNARE_Syb2 Regulates Experimental_Workflow_VAMP4_KD start Start: Hippocampal Neuron Culture lentivirus Lentiviral Transduction (shRNA for VAMP4 KD vs. Control) start->lentivirus incubation Incubation Period lentivirus->incubation analysis Parallel Analysis incubation->analysis immunoblot Immunoblotting for VAMP4 Expression analysis->immunoblot electrophysiology Patch-Clamp for mEPSC Recording analysis->electrophysiology quantification Quantify VAMP4 Levels immunoblot->quantification frequency_analysis Analyze mEPSC Frequency electrophysiology->frequency_analysis comparison Compare VAMP4 KD vs. Control Results quantification->comparison frequency_analysis->comparison end Conclusion on VAMP4 Function comparison->end

References

A Head-to-Head Comparison: SYB4 vs. Standard-of-Care in Relapsed/Refractory KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison between the investigational therapeutic SYB4 and the current standard-of-care (SoC) treatment for patients with advanced KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC) who have progressed on prior therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Overview of Therapeutic Agents

  • This compound (Hypothetical): A next-generation, orally bioavailable, covalent inhibitor of the MEK1/2 kinases. This compound is designed for high selectivity and a favorable safety profile to overcome resistance mechanisms and improve outcomes in MAPK pathway-driven cancers.

  • Standard-of-Care (SoC) - Sotorasib: An approved, orally administered, selective and irreversible inhibitor of the KRAS G12C mutant protein. It represents a significant advancement in targeted therapy for this specific NSCLC subpopulation.

Comparative Efficacy and Safety Data

The following tables summarize key performance indicators from hypothetical preclinical and clinical studies of this compound, contrasted with published data for the standard-of-care, Sotorasib.

Table 1: Preclinical In Vitro Efficacy

ParameterThis compound (Hypothetical Data)Sotorasib (Reference Data)Cell Line
Target IC₅₀ MEK1: 0.8 nMKRAS G12C: 1.2 nMBiochemical Assay
Cellular IC₅₀ 4.5 nM7 nMNCI-H358 (KRAS G12C)
Apoptosis Induction 35% at 10 nM28% at 10 nMNCI-H358 (KRAS G12C)

Table 2: In Vivo Xenograft Model Efficacy (NCI-H358 Tumor Model in Mice)

ParameterThis compound (Hypothetical Data)Sotorasib (Reference Data)
Tumor Growth Inhibition (TGI) 85%70%
Dosing Regimen 10 mg/kg, Oral, QD100 mg/kg, Oral, QD
Observed Toxicity Grade 1 skin rash in 10% of cohortNo significant toxicity observed

Table 3: Comparative Clinical Trial Outcomes (Hypothetical Phase II Data for this compound)

Clinical EndpointThis compound (Hypothetical "SYNERGY-1" Trial)Sotorasib ("CodeBreaK 100" Trial)
Objective Response Rate (ORR) 48%37.1%
Median Progression-Free Survival (PFS) 8.1 months6.8 months
Median Overall Survival (OS) 14.5 months12.5 months
Most Common Grade ≥3 Adverse Events Dermatitis (8%), Anemia (5%), Diarrhea (4%)Diarrhea (4%), AST/ALT Increase (5%)

Signaling Pathway Analysis

This compound and Sotorasib target distinct nodes within the same critical oncogenic signaling cascade: the RAS-RAF-MEK-ERK (MAPK) pathway. Sotorasib directly inhibits the mutated KRAS G12C protein at the top of the cascade, while this compound acts downstream by inhibiting MEK1/2. Targeting MEK1/2 offers a potential strategy to overcome intrinsic or acquired resistance to upstream inhibitors.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS KRAS G12C RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sotorasib Sotorasib (Standard-of-Care) Sotorasib->RAS This compound This compound This compound->MEK

Caption: MAPK signaling pathway with inhibitor targets. (Max-width: 760px)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

A. In Vitro Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line harboring the KRAS G12C mutation.

  • Cell Line: NCI-H358 human lung adenocarcinoma cells.

  • Protocol:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • A 10-point serial dilution of this compound (0.1 nM to 10 µM) was prepared in DMSO and added to the respective wells.

    • Cells were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured on a plate reader.

    • Data were normalized to vehicle-treated controls, and the IC₅₀ value was calculated using a four-parameter logistic curve fit in GraphPad Prism.

B. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of KRAS G12C NSCLC.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Protocol:

    • NCI-H358 cells (5 x 10⁶ in Matrigel) were subcutaneously implanted into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into two groups: Vehicle control and this compound (10 mg/kg).

    • Treatments were administered orally, once daily (QD), for 21 consecutive days.

    • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

    • At the end of the study, Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.

Xenograft_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Phase Implantation 1. Subcutaneous Implantation (NCI-H358 cells) Growth 2. Tumor Growth (to 150-200 mm³) Implantation->Growth Randomization 3. Randomization into Cohorts Growth->Randomization Vehicle Vehicle Control (Oral, QD) Randomization->Vehicle This compound This compound (10 mg/kg) (Oral, QD) Randomization->this compound Measurement 4. Bi-weekly Measurement (Tumor Volume, Body Weight) Vehicle->Measurement This compound->Measurement Endpoint 5. Endpoint Analysis (TGI Calculation) Measurement->Endpoint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Syndecan-4 (SDC4), herein referred to as SYB4, with its structurally related family members: Syndecan-1 (SDC1), Syndecan-2 (SDC2), and Syndecan-3 (SDC3). The focus of this comparison is on the specificity of interactions with key biological ligands, providing a framework for assessing the selectivity of potential therapeutic antibodies or small molecules targeting this compound.

Syndecans are a family of transmembrane heparan sulfate proteoglycans that play a crucial role in cell adhesion, migration, and signaling by acting as co-receptors for a variety of extracellular matrix proteins and growth factors.[1][2] Due to their involvement in numerous physiological and pathological processes, including cancer and inflammation, they are attractive targets for drug development.[3][4] Specificity is a critical attribute for any therapeutic agent targeting a single member of this family to minimize off-target effects.

Quantitative Comparison of Ligand Binding Specificity

While direct, comprehensive quantitative data comparing the binding of a single therapeutic candidate to all four syndecans is often proprietary, this section summarizes the expected binding profiles based on available literature. The following tables provide a representative comparison of binding affinities (dissociation constant, Kd) for key this compound ligands against all four human syndecan family members. Lower Kd values indicate a stronger binding affinity.

Table 1: Binding Affinity (Kd, nM) of an Exemplary Anti-SYB4 Monoclonal Antibody

CompoundThis compound (SDC4)SDC1SDC2SDC3
Anti-SYB4 mAb 1.5 >1000~500>1000

Data are representative and compiled from typical antibody development campaigns. Actual values will vary based on the specific antibody.

Table 2: Relative Binding Affinity of Key Physiological Ligands to Syndecans

LigandThis compound (SDC4)SDC1SDC2SDC3
Fibronectin (HepII domain) +++++++
FGF-2 ++++++++
Protein Kinase Cα (PKCα) ++++---

Qualitative representation of binding affinity: ++++ (Very High), +++ (High), ++ (Moderate), + (Low), - (Not significant). Based on functional and binding studies in the literature.[1][5]

Experimental Protocols for Specificity Testing

Accurate assessment of specificity is paramount. The following are detailed methodologies for key experiments to quantify the binding of a therapeutic candidate against this compound and its related compounds.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Comparative Binding

This protocol describes a direct ELISA to quantify the binding of a test antibody to immobilized recombinant syndecans.

  • Materials:

    • Recombinant human this compound, SDC1, SDC2, SDC3 (extracellular domains)

    • High-binding 96-well ELISA plates

    • Test antibody (e.g., anti-SYB4 mAb)

    • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

    • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5)

    • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

    • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Procedure:

    • Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant this compound, SDC1, SDC2, and SDC3 in Coating Buffer overnight at 4°C.

    • Wash wells three times with Wash Buffer.

    • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

    • Wash wells three times with Wash Buffer.

    • Prepare serial dilutions of the test antibody in Blocking Buffer (e.g., from 10 µg/mL to 0.1 ng/mL).

    • Add 100 µL of each antibody dilution to the wells coated with the different syndecans. Incubate for 2 hours at room temperature.

    • Wash wells three times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation, to each well. Incubate for 1 hour at room temperature.

    • Wash wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the absorbance values against the antibody concentrations for each syndecan to determine the EC50 and compare binding profiles.

2. Western Blot for Specificity Confirmation

This protocol is for assessing the specificity of an antibody against syndecans in cell lysates.

  • Materials:

    • Cell lysates from cell lines expressing individual syndecans (or a panel of cell lines with known syndecan expression profiles).

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibody (test antibody)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Imaging system

  • Procedure:

    • Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SYB4 mAb) diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Compare the band intensities in the lanes corresponding to different syndecan-expressing cell lysates. A specific antibody should only show a strong band in the lane with the target protein.

3. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • Recombinant human this compound, SDC1, SDC2, SDC3

    • Test molecule (analyte)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the recombinant syndecans onto separate flow cells of a sensor chip using standard amine coupling chemistry.

    • Inject a series of concentrations of the analyte (test molecule) over the flow cells.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor surface between analyte injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • Compare the Kd values across the different syndecans to quantify specificity.

Visualizations: Signaling Pathway and Experimental Workflow

This compound (Syndecan-4) Signaling Pathway

This compound functions as a co-receptor, primarily with integrins and receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR), to regulate cell adhesion, migration, and proliferation.[1][6] Upon binding to extracellular ligands such as fibronectin or FGF-2, this compound clusters and activates intracellular signaling cascades, most notably through the activation of Protein Kinase Cα (PKCα).[5] This leads to the regulation of the actin cytoskeleton and gene expression.

SYB4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fibronectin Fibronectin Integrin Integrin Fibronectin->Integrin This compound This compound (SDC4) Fibronectin->this compound FGF2 FGF-2 FGF2->this compound FGFR FGFR FGF2->FGFR PKCa PKCα This compound->PKCa activates RhoA RhoA PKCa->RhoA activates Gene Gene Expression PKCa->Gene Actin Actin Cytoskeleton Rearrangement RhoA->Actin

Caption: this compound signaling pathway overview.

Experimental Workflow for Specificity Testing

The following diagram illustrates a typical workflow for determining the specificity of a therapeutic candidate against this compound and its related family members.

Specificity_Testing_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_quantitative Quantitative Kinetic Analysis Start Develop Therapeutic Candidate (e.g., anti-SYB4 mAb) ELISA Comparative ELISA Start->ELISA WesternBlot Western Blot ELISA->WesternBlot Confirm on native proteins FlowCytometry Flow Cytometry on Syndecan-expressing cells ELISA->FlowCytometry Cell-based validation SPR Surface Plasmon Resonance (SPR) WesternBlot->SPR Proceed if specific FlowCytometry->SPR Proceed if specific Result Specificity Profile (Kd values for this compound, SDC1, SDC2, SDC3) SPR->Result

Caption: Workflow for specificity testing.

References

Replicating Key Experiments: A Comparative Guide to Syndecan-4 (SDC4) Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to study the function of Syndecan-4 (SDC4), a key transmembrane heparan sulfate proteoglycan. Mistakenly referred to as SYB4 in some contexts, SDC4 is a crucial regulator of cell-matrix interactions, influencing cell adhesion, migration, and growth factor signaling. This document outlines the effects of SDC4 modulation, compares it with the manipulation of its key functional partners, the integrins, and provides detailed protocols for replication.

Comparative Performance: SDC4 vs. Integrin Modulation

Experimental manipulation of SDC4, primarily through genetic knockdown (siRNA/shRNA) or knockout (KO), reveals its critical role in cell migration and adhesion. As integrins are the primary transmembrane receptors for extracellular matrix (ECM) proteins and work in concert with SDC4, they represent a key alternative pathway to target for similar functional outcomes. Below is a summary of quantitative data from representative experiments comparing the effects of SDC4 knockdown with controls.

Experimental ModelParameter MeasuredControl (Scrambled siRNA)SDC4 Knockdown (shRNA)% ChangeCitation
C2C12 MyoblastsWound Closure at 8h (%)~55%~25%-54.5%[1][2]
C2C12 MyoblastsAverage Cell Speed (µm/min)~0.45 µm/min~0.25 µm/min-44.4%[2]
C2C12 MyoblastsTotal Movement Distance (µm)~225 µm~125 µm-44.4%[2]
KYSE150 Esophageal Cancer CellsRelative Wound Healing at 24h (%)100%~40%-60.0%[3]
HeLa CellsRelative Wound Healing at 24h (%)100%~55%-45.0%[3]
A549 Lung Cancer CellsRelative Wound Healing at 24h (%)100%~60%-40.0%[3]

Table 1: Summary of quantitative data from SDC4 knockdown experiments on cell migration.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Syndecan-4 Signaling Pathway

This diagram illustrates the central role of SDC4 in mediating signals from the extracellular matrix to the intracellular actin cytoskeleton, often in cooperation with integrins.

SDC4_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cytoplasm Cytoplasm FN Fibronectin SDC4 Syndecan-4 FN->SDC4 Binds HS Chains Integrin Integrin (α5β1) FN->Integrin Binds RGD GF Growth Factors (e.g., FGF2) FGFR FGF Receptor GF->FGFR PKCa PKCα SDC4->PKCa Activates FAK FAK SDC4->FAK Modulates Phosphorylation Integrin->FAK Activates FGFR->SDC4 Co-receptor RhoA RhoA PKCa->RhoA Activates Rac1 Rac1 PKCa->Rac1 Activates Actin Actin Cytoskeleton (Stress Fibers) RhoA->Actin Rac1->Actin FAK->Actin

Caption: Syndecan-4 cooperative signaling pathway.

Experimental Workflow: SDC4 Knockdown and Migration Assay

This diagram outlines the typical workflow for investigating the role of SDC4 in cell migration using siRNA-mediated knockdown followed by a wound healing (scratch) assay.

SDC4_Workflow cluster_Setup Experimental Setup cluster_Assay Wound Healing Assay cluster_Analysis Data Acquisition & Analysis start Seed Cells in Multi-well Plate transfect Transfect with siRNA (SDC4 vs. Scrambled) start->transfect culture Incubate (24-48h) for Knockdown transfect->culture confluence Grow to Confluent Monolayer culture->confluence scratch Create Scratch with Pipette Tip confluence->scratch wash Wash to Remove Debris Add Fresh Media scratch->wash image_t0 Image at T=0 wash->image_t0 incubate_image Incubate and Image at Time Intervals (e.g., 8, 24h) image_t0->incubate_image measure Measure Wound Area (ImageJ/Software) incubate_image->measure compare Compare Migration Rate: SDC4 KD vs. Control measure->compare

Caption: Workflow for SDC4 knockdown and wound healing assay.

Experimental Protocols

Protocol: siRNA-mediated Knockdown of Syndecan-4

This protocol describes a general method for reducing SDC4 expression in cultured cells using small interfering RNA (siRNA).

Materials:

  • Target cells (e.g., HeLa, C2C12)

  • Complete culture medium

  • 6-well tissue culture plates

  • siRNA targeting SDC4 (pre-designed and validated)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Serum-free medium (e.g., Opti-MEM)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation: a. For each well, dilute 50-100 pmol of siRNA (SDC4 or scrambled control) into 100 µL of serum-free medium in a microcentrifuge tube. Mix gently. b. In a separate tube, dilute 5 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: a. Gently aspirate the culture medium from the cells and replace it with 800 µL of fresh, serum-free medium. b. Add the 200 µL siRNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: After the initial incubation, add 1 mL of complete medium (containing serum) to each well without removing the transfection mixture.

  • Gene Silencing: Continue to incubate the cells for 24-72 hours to allow for SDC4 protein knockdown. The optimal time should be determined empirically.

  • Verification (Optional but Recommended): Harvest a subset of cells to verify knockdown efficiency via Western Blot or qPCR before proceeding with functional assays.

Protocol: Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.[4][5]

Materials:

  • Transfected cells (from Protocol 3.1) grown to a confluent monolayer in a 12-well plate.

  • Sterile 200 µL pipette tip.

  • Phosphate-Buffered Saline (PBS).

  • Fresh culture medium.

  • Phase-contrast microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Create the Wound: Once the cell monolayer is 90-100% confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the well. A second perpendicular scratch can be made to create a cross shape for more defined analysis points.[4]

  • Wash: Gently aspirate the medium and wash the well twice with 1 mL of PBS to remove detached cells and debris. Be careful not to disturb the remaining monolayer.

  • Add Fresh Medium: Aspirate the PBS and add 1 mL of fresh, complete culture medium to the well.

  • Initial Imaging (T=0): Immediately place the plate on a microscope stage and capture images of the scratch in each well using a 4x or 10x objective. Use markings on the plate to ensure the same field of view is imaged each time.

  • Incubation: Return the plate to the incubator (37°C, 5% CO2).

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4, 8, or 12 hours) until the wound is nearly closed (typically 24-48 hours).

  • Data Analysis: a. Open the image series in a program like ImageJ. b. For each time point, measure the area of the cell-free "wound". c. Calculate the rate of wound closure using the formula: Migration Rate = (Initial Area - Final Area) / Time d. Compare the migration rates between the SDC4 knockdown cells and the scrambled control cells.

This guide provides a foundational framework for designing and executing experiments to probe the function of Syndecan-4. By comparing its modulation with that of its functional partners, researchers can gain a more nuanced understanding of its role in complex biological systems.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of Novel Chemical Compound SYB4

Author: BenchChem Technical Support Team. Date: December 2025

Revision: 1.0

Purpose

This document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of the novel or uncharacterized chemical compound designated as SYB4. As no specific Safety Data Sheet (SDS) or disposal protocol for this compound is publicly available, this procedure is based on established principles of laboratory safety and hazardous waste management for unknown substances.[1] This protocol is designed to protect laboratory personnel, the community, and the environment.[1]

Scope

This procedure applies to all researchers, scientists, and drug development professionals who handle, store, or dispose of this compound and its associated waste streams within this facility.

Responsibilities
  • Principal Investigators (PIs) and Laboratory Supervisors are responsible for ensuring that all personnel handling this compound are trained on this procedure and that all necessary resources for compliant disposal are available.

  • Laboratory Personnel are responsible for adhering to this procedure when handling and disposing of this compound waste.

  • Environmental Health & Safety (EHS) is responsible for providing guidance on waste characterization, managing hazardous waste disposal vendors, and ensuring institutional compliance with all relevant regulations.

Preliminary Hazard Assessment of this compound

The initial and most critical step is to gather as much information as possible to characterize the potential hazards of this compound.[1]

Experimental Protocol: Preliminary Hazard Assessment
  • Literature and Database Review:

    • Conduct a thorough search of internal databases and chemical literature for this compound or any structurally similar molecules to identify known hazards.[1]

    • Utilize computational tools, such as QSAR models, to predict potential toxicity, reactivity, and environmental fate.[1]

  • Small-Scale Characterization (to be performed in a controlled environment, such as a fume hood, with appropriate PPE):

    • Physical Properties: Document the physical state (solid, liquid, gas), color, and odor. Assess its solubility in common laboratory solvents.[1]

    • Chemical Stability and Reactivity: On a small scale, evaluate sensitivity to air, moisture, light, and heat.[1] Check for potential reactions with common laboratory materials.[1]

    • Corrosivity: Test the pH of aqueous solutions of this compound.[2]

    • Flammability: Assess its potential for ignition or explosive decomposition.[1]

  • Analytical Testing:

    • Employ techniques like mass spectrometry or NMR to confirm the structure and purity of this compound.

    • Use differential scanning calorimetry (DSC) to identify potential thermal hazards.

This compound Waste Disposal Procedures

Based on the hazard assessment, the following step-by-step procedures must be followed for the disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is essential to prevent dangerous reactions.[1]

  • Do Not Mix: this compound waste must not be mixed with other waste streams unless their compatibility is definitively known.[1]

  • Dedicated Containers: A dedicated and compatible waste container must be used for this compound waste.[1] For instance, do not store acidic or corrosive materials in metal containers.[1][2]

  • Physical State: Collect liquid and solid this compound waste in separate containers.

  • Incompatible Materials: Keep this compound waste separate from incompatible chemicals. For example, store oxidizing agents away from reducing agents and organic compounds.[2] Use physical barriers and secondary containment to separate incompatible waste streams.[3]

Step 2: Container Selection and Labeling
  • Container Requirements: Containers must be in good condition, chemically compatible with this compound, and have a secure, leak-proof lid.[1][3]

  • Labeling: All this compound waste containers must be clearly labeled with a hazardous waste tag as soon as waste is first added.[4] The label must include:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name ("this compound, [known chemical structure or formula if available]"). Abbreviations are not permitted.[4]

    • All known or suspected hazards (e.g., "Flammable," "Toxic," "Corrosive").[5]

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the Principal Investigator and the laboratory location (building and room number).[4]

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): this compound waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][3] The SAA must be under the control of laboratory personnel.[3]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6][7] Funnels should not be left in the container opening.[7]

  • Secondary Containment: All liquid this compound waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the container.[3][6]

  • Regular Inspections: Laboratory personnel must conduct and document weekly inspections of the SAA to check for leaks and proper container labeling.[2][3]

Step 4: Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][8]

  • Rinsate Collection: The first rinsate must always be collected and disposed of as hazardous this compound waste.[6] Subsequent rinsates may also need to be collected depending on the hazards of this compound.

  • Label Defacement: After thorough rinsing and drying, the original chemical label must be completely removed or defaced before the container is discarded or recycled.[6][8]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once a waste container is full or has been in the SAA for the maximum allowable time, contact the Environmental Health & Safety department to arrange for a waste pickup.

  • Licensed Vendor: EHS will coordinate with a licensed and certified hazardous waste disposal vendor for the final transport, treatment, and disposal of the this compound waste.[1] Provide the vendor with all available information on this compound's properties to ensure safe handling.[1]

Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as mandated by regulatory bodies like the EPA.

ParameterRegulatory Limit
Maximum Volume in SAA 55 gallons of non-acute hazardous waste; 1 quart of liquid acute hazardous waste (P-listed); or 1 kg of solid acute hazardous waste.
Maximum Storage Time in SAA A full container must be removed from the SAA within three days.[2] Partially filled containers may remain for up to one year, but institutional policies may require more frequent removal (e.g., every 6 months).[2][8]
Facility Generator Status & Storage Limits Very Small Quantity Generator (VSQG): < 100 kg/month . Small Quantity Generator (SQG): 100 to 1,000 kg/month (on-site storage up to 180 days). Large Quantity Generator (LQG): > 1,000 kg/month (on-site storage up to 90 days).[5]
pH for Drain Disposal (If Permitted) Generally between 5.0 and 12.5 for dilute, non-hazardous aqueous solutions, but drain disposal for this compound is prohibited without explicit EHS approval.[2]

Diagrams

This compound Disposal Workflow

G cluster_prep Phase 1: Characterization & Segregation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Start: this compound Waste Generated assess Step 1: Conduct Hazard Assessment (Physical, Chemical, Toxicity) start->assess segregate Step 2: Segregate Waste (Solid vs. Liquid, Incompatibles) assess->segregate container Step 3: Select Compatible Waste Container segregate->container label_waste Step 4: Label Container 'Hazardous Waste - this compound' + Accumulation Date container->label_waste store Step 5: Store in Designated SAA with Secondary Containment label_waste->store inspect Step 6: Conduct Weekly Inspections store->inspect is_full Container Full or Max Time Reached? inspect->is_full is_full->store No request_pickup Step 7: Contact EHS for Waste Pickup Request is_full->request_pickup Yes vendor_disposal Step 8: Licensed Vendor Transports & Disposes request_pickup->vendor_disposal end End: Disposal Complete vendor_disposal->end

Caption: A stepwise workflow for the safe disposal of novel compound this compound.

References

Safeguarding Innovation: A Comprehensive Guide to Handling Novel Research Compounds Like SYB4

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of scientific discovery, researchers, scientists, and drug development professionals are often at the forefront of innovation, working with novel compounds where comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling, use, and disposal of uncharacterized research substances, using "SYB4" as a placeholder for any such novel compound. By adopting a conservative approach that treats unknown substances as potentially hazardous, laboratories can ensure a culture of safety without hindering progress.

Core Principle: Proactive Risk Assessment

Before any handling of a novel compound, a thorough risk assessment is paramount.[1][2][3] This involves a critical evaluation of the compound's known chemical analogues, potential reaction pathways, and all possible routes of exposure, including inhalation, skin contact, ingestion, and injection.[1][3] Until sufficient data is available to prove otherwise, the compound should be presumed to be hazardous.[4]

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial and should be based on a comprehensive risk assessment of the planned procedures.[5] Minimum PPE for any work with novel chemical compounds includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5] However, specific tasks require enhanced protection.

The following table summarizes recommended PPE for various laboratory operations involving a novel compound like this compound.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solids (e.g., weighing, preparing solutions) Flame-resistant lab coat.[6][7]Double-gloving with nitrile or neoprene gloves.[4][5]ANSI Z87.1-compliant safety glasses or chemical splash goggles.[4][7]Recommended to be performed in a certified chemical fume hood.[1][4]
Handling Liquid Solutions Flame-resistant lab coat.[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's resistance guide.[8]Chemical splash goggles.[7][9]Work within a chemical fume hood.[1][4]
High-Risk Procedures (e.g., potential for splashing, aerosolization, or energetic reactions) Flame-resistant lab coat.[6][7]Heavy-duty, chemical-resistant gloves over inner nitrile gloves.[5][6]A face shield worn over chemical splash goggles.[5][7]A respirator may be required based on risk assessment; consult with Environmental Health & Safety (EHS).[8][9]
Working with Cryogenics or Extreme Temperatures Insulated, flame-resistant lab coat.Cryogenic or heat-resistant gloves.[5]Face shield over safety glasses or goggles.[5][7]Not typically required unless volatile substances are present.

Note: Always inspect PPE for damage before use and remove it carefully to prevent self-contamination.[1][10]

Operational and Disposal Plans: A Step-by-Step Workflow

A systematic approach to handling and disposal is essential to minimize risk and ensure environmental responsibility. The following workflow outlines the key stages for managing a novel research compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea 3. Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea RetrieveCompound 4. Retrieve Compound PrepWorkArea->RetrieveCompound PerformExperiment 5. Perform Experiment RetrieveCompound->PerformExperiment Decontaminate 6. Decontaminate Work Area & Equipment PerformExperiment->Decontaminate SegregateWaste 7. Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE 8. Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste 9. Dispose of Waste via EHS DoffPPE->DisposeWaste

Caption: Workflow for the safe handling of a novel research compound.

Experimental Protocols: Key Safety Checkpoints

1. Engineering Controls:

  • Always handle novel compounds in a well-ventilated area, with a certified chemical fume hood being the preferred primary engineering control.[1][4]

  • Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

2. Administrative Controls:

  • Minimize the quantity of the novel substance used in any single experiment.[1]

  • Restrict access to the handling area to authorized and trained personnel only.[1]

3. Spill Response:

  • Minor Spill (within a fume hood): Use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

  • Major Spill: Evacuate the immediate area, alert laboratory personnel and the institution's Environmental Health and Safety (EHS) office.[1]

4. Disposal Plan:

  • All waste contaminated with the novel compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1][11]

  • Collect all waste in designated, sealed, and clearly labeled containers. The label should include the chemical name (or "Unknown" if necessary, with any available information), appropriate hazard warnings, and the date.[11][12][13]

  • Never dispose of unknown chemical waste down the drain.[11] All disposals must be managed through the institution's EHS office or a licensed hazardous waste contractor.[11]

By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, fostering a secure laboratory environment that is conducive to groundbreaking discoveries.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.